L-749329
Beschreibung
Eigenschaften
Molekularformel |
C28H29NO8S |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
4-[1-(1,3-benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid |
InChI |
InChI=1S/C28H29NO8S/c1-4-5-19-14-21(28(31)32)9-12-23(19)37-26(20-8-13-24-25(15-20)36-16-35-24)27(30)29-38(33,34)22-10-6-18(7-11-22)17(2)3/h6-15,17,26H,4-5,16H2,1-3H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
JPPYWKVKLSBQJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3',4'-methylenedioxy-1-(2-propyl-4-carboxyphenoxy)-N-(4-isopropylphenylsulfonyl)benzene acetamide L 749329 L-749329 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-748,337 (putatively L-749,329)
Disclaimer: Extensive literature searches did not yield information on a compound designated "L-749,329." However, a closely related and well-documented compound, L-748,337 , is a potent and selective β3-adrenergic receptor antagonist. It is highly probable that "L-749,329" is a typographical error. This guide will focus on the mechanism of action of L-748,337.
Core Mechanism of Action
L-748,337 is a competitive antagonist of the human β3-adrenergic receptor (β3-AR). It exhibits high selectivity for the β3-AR over the β1- and β2-adrenergic receptor subtypes.[1][2] Its primary action is to bind to the β3-AR and block the physiological effects of endogenous catecholamines (e.g., norepinephrine and epinephrine) and other β3-AR agonists.[2] While predominantly an antagonist, L-748,337 has also been observed to exhibit biased agonism, activating certain signaling pathways while inhibiting others.[1][3]
Quantitative Pharmacological Data
The binding affinities and functional potencies of L-748,337 have been characterized in various in vitro systems.
| Parameter | Receptor Subtype | Value | Cell System | Reference |
| Binding Affinity (Ki) | Human β3-AR | 4.0 ± 0.4 nM | CHO Cells | [2] |
| Human β1-AR | 390 ± 154 nM | CHO Cells | [2] | |
| Human β2-AR | 204 ± 75 nM | CHO Cells | [2] | |
| Functional Antagonism (IC50) | Inhibition of Isoproterenol-stimulated cAMP accumulation | 6 nM | Not Specified | |
| Biased Agonism (pEC50) | Phosphorylation of Erk1/2 | 11.6 | Not Specified | [1] |
Signaling Pathways
The β3-adrenergic receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[4] However, it can also couple to the Gi alpha subunit, which can activate alternative signaling cascades.[5][6] L-748,337's interaction with the β3-AR modulates these pathways.
Antagonism of the Gs-cAMP Pathway
As a competitive antagonist, L-748,337 blocks agonist-induced activation of the canonical Gs-cAMP signaling pathway. This prevents the downstream effects of cAMP, such as the activation of Protein Kinase A (PKA).[4][7]
Caption: Antagonistic action of L-748,337 on the β3-AR Gs-cAMP signaling pathway.
Biased Agonism via the Gi-MAPK/ERK Pathway
Interestingly, L-748,337 has been shown to act as a biased agonist, meaning it can activate certain signaling pathways even while blocking others.[3] It has been observed to promote the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This effect is thought to be mediated through the coupling of the β3-AR to the Gi alpha subunit.[1][8]
Caption: Biased agonism of L-748,337, activating the β3-AR Gi-MAPK/ERK pathway.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of L-748,337 for different β-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor.[2]
-
Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [3H]-L-748,337) and varying concentrations of the unlabeled competitor compound (L-748,337).[9][10]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
Functional Assay: cAMP Accumulation
This protocol assesses the ability of L-748,337 to antagonize agonist-induced cAMP production.
Methodology:
-
Cell Culture: CHO cells expressing the human β3-AR are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of L-748,337.
-
Stimulation: Cells are then stimulated with a known β-AR agonist (e.g., isoproterenol) to induce cAMP production.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The concentration-response curve for the antagonist is plotted to determine the IC50 value.
In Vivo Applications
In animal models, L-748,337 has been used to investigate the physiological roles of the β3-AR. For instance, intraperitoneal injection of L-748,337 in mice has been shown to decrease the growth of melanoma and reduce tumor vasculature, suggesting a role for β3-AR in cancer progression.[1]
Conclusion
L-748,337 is a potent and selective antagonist of the human β3-adrenergic receptor, primarily acting by blocking the Gs-cAMP signaling pathway. Its utility as a research tool is further highlighted by its biased agonistic activity on the Gi-MAPK/ERK pathway. This dual functionality makes it a valuable pharmacological agent for elucidating the complex signaling and physiological roles of the β3-adrenergic receptor in various tissues and disease states.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue functions mediated by β3-adrenoceptors—findings and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-749329: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-749329 is a potent, non-peptide dual antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its effects through these receptors, playing a significant role in various cardiovascular diseases. The dual blockade of both ETA and ETB receptors offers a promising therapeutic strategy for conditions such as hypertension and vascular restenosis. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound, consolidating available scientific data into a resource for researchers and drug development professionals.
Discovery and Biological Activity
This compound was identified as a high-affinity ligand for both ETA and ETB receptors. Its discovery was part of a broader effort to develop potent and selective endothelin receptor antagonists. The key quantitative data for this compound's binding affinity are summarized in the table below.
Quantitative Data Summary
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | ETA | 0.062 nM |
| ETB | 2.25 nM |
Table 1: Binding affinities of this compound for endothelin receptors.
The biological efficacy of this compound was demonstrated in a porcine coronary artery injury model, a well-established model for studying vascular restenosis[1][2][3][4][5]. In this model, this compound was shown to have significant effects on vascular remodeling following injury, highlighting its potential as a therapeutic agent.
Signaling Pathway of Endothelin Receptor Antagonism
The mechanism of action of this compound involves the competitive inhibition of ET-1 binding to its receptors, ETA and ETB. This blockade prevents the activation of downstream signaling cascades that lead to vasoconstriction and cell proliferation.
Synthesis Pathway
While the precise, step-by-step synthesis of this compound is not publicly detailed, its structure as a biphenylsulfonamide suggests a synthetic route common for this class of compounds[6][7][8][9][10]. The general approach involves the coupling of two key aromatic fragments followed by sulfonamide formation. A plausible synthetic workflow is outlined below.
References
- 1. The Representative Porcine Model for Human Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Porcine Model for the Evaluation and Development of Catheter-Based Coronary Devices: an Essential Preclinical Tool | Revista Brasileira de Cardiologia Invasiva (English Edition) [elsevier.es]
- 5. Experimental models of coronary artery restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early In Vitro Studies of Farnesyltransferase Inhibitors: A Focus on L-749,329
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase inhibitors (FTIs) emerged as a promising class of anti-cancer agents based on the understanding of Ras protein function and its requirement for post-translational modification. The Ras family of small GTPases plays a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Oncogenic mutations in RAS genes, found in a significant percentage of human cancers, lead to constitutively active Ras proteins, driving uncontrolled cell growth. For Ras to become biologically active and localize to the cell membrane where it exerts its function, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process is catalyzed by the enzyme farnesyl-protein transferase (FPTase). The inhibition of FPTase, therefore, presented a rational target for therapeutic intervention to block the function of oncogenic Ras.
L-749,329 is a compound that was investigated in early preclinical studies as a farnesyltransferase inhibitor. While specific quantitative data and detailed experimental protocols for L-749,329 are not extensively available in the public domain, this guide will provide a comprehensive overview of the typical in vitro studies conducted on FTIs, drawing parallels to what would have been the likely investigational path for L-749,329. We will detail the common experimental methodologies and the signaling pathways involved, providing a framework for understanding the preclinical evaluation of this class of compounds.
Core Concepts: Farnesyltransferase Inhibition
The primary mechanism of action of FTIs is the competitive inhibition of FPTase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the C-terminal cysteine residue of target proteins, most notably Ras. This disruption of farnesylation prevents Ras from anchoring to the plasma membrane, thereby abrogating its signaling capacity.
Quantitative Data Presentation
Due to the limited availability of specific data for L-749,329 in the public domain, the following table presents a generalized structure for tabulating in vitro data for a typical farnesyltransferase inhibitor. This structure is based on the types of data commonly reported in early preclinical studies of FTIs.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Assay | Human Farnesyltransferase | IC50 | Data not available for L-749,329 | N/A |
| Cell-Based Assay | Ras-transformed Rat Fibroblasts | IC50 (Anchorage-independent growth) | Data not available for L-749,329 | N/A |
| Human Pancreatic Carcinoma (e.g., PSN-1) | IC50 (Cell Viability) | Data not available for L-749,329 | N/A | |
| Human Colon Adenocarcinoma (e.g., DLD-1) | IC50 (Cell Viability) | Data not available for L-749,329 | N/A | |
| Human Lung Carcinoma (e.g., A549) | IC50 (Cell Viability) | Data not available for L-749,329 | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the early in vitro evaluation of farnesyltransferase inhibitors.
Farnesyltransferase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FPTase.
Materials:
-
Recombinant human farnesyl-protein transferase (FPTase)
-
Farnesyl pyrophosphate (FPP), radiolabeled or fluorescently tagged
-
A peptide substrate mimicking the C-terminus of a farnesylated protein (e.g., biotinylated-K-Ras C-terminus)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compound (L-749,329) at various concentrations
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing FPTase, the peptide substrate, and assay buffer.
-
Add varying concentrations of the test compound (L-749,329) to the reaction mixture.
-
Initiate the reaction by adding the farnesyl pyrophosphate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by capturing the biotinylated peptide on a streptavidin-coated plate).
-
Quantify the amount of farnesylated peptide product using a scintillation counter (for radiolabeled FPP) or a fluorescence reader (for fluorescently tagged FPP).
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (Cell-Based Assay)
These assays assess the effect of the inhibitor on the growth and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., pancreatic, colon, lung)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (L-749,329) at various concentrations
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (L-749,329). Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data and fitting it to a sigmoidal dose-response curve.
Inhibition of Protein Farnesylation in Cells (Target Engagement Assay)
This assay confirms that the compound inhibits its intended target within a cellular context.
Materials:
-
Cells expressing a farnesylated protein (e.g., Ras-transformed cells or cells endogenously expressing a farnesylated marker like HDJ2).
-
Cell lysis buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody specific for the farnesylated protein of interest
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Treat cells with varying concentrations of the test compound (L-749,329) for a defined period.
-
Harvest and lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE. Farnesylated proteins migrate faster than their non-farnesylated counterparts due to the hydrophobic farnesyl group.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the target protein.
-
Incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
A shift in the molecular weight or the appearance of an upper band corresponding to the unprocessed protein indicates inhibition of farnesylation.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of Ras in signal transduction and the point of intervention for farnesyltransferase inhibitors.
Caption: Ras signaling pathway and the inhibitory action of L-749,329 on farnesyltransferase.
Experimental Workflow Diagram
This diagram outlines the typical workflow for the in vitro evaluation of a farnesyltransferase inhibitor.
Caption: General workflow for the in vitro preclinical evaluation of a farnesyltransferase inhibitor.
Conclusion
The development of farnesyltransferase inhibitors represented a significant step forward in targeted cancer therapy. While specific, detailed in vitro data for L-749,329 is not widely available, the experimental framework presented here provides a comprehensive overview of the methodologies and scientific rationale that would have guided its early-stage evaluation. The biochemical and cell-based assays are crucial for determining a compound's potency and cellular activity, while target engagement and mechanism of action studies provide essential insights into its biological effects. The ultimate goal of these in vitro studies is to identify promising lead candidates for further development in in vivo models and, eventually, clinical trials.
Initial Toxicity Screening of L-749329: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial toxicity screening of the investigational compound L-749329. The document details the methodologies for acute oral toxicity, in vitro cytotoxicity, and genotoxicity assessments. All quantitative data from these initial studies are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual representations of key experimental workflows and a hypothetical signaling pathway relevant to potential off-target effects. This document is intended to serve as a foundational resource for researchers and drug development professionals involved in the preclinical safety assessment of new chemical entities.
Acute Oral Toxicity Assessment
The initial in vivo assessment of this compound was conducted to determine its acute oral toxicity profile in a rodent model. The study was designed to identify the median lethal dose (LD50) and observe any clinical signs of toxicity.[1][2]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This study was conducted in accordance with the OECD Test Guideline 425.
-
Test System: Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females.
-
Animal Husbandry: Animals were housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Test Substance Preparation: this compound was formulated as a suspension in 0.5% methylcellulose in sterile water.
-
Administration: The test substance was administered by oral gavage to fasted animals.
-
Procedure: A starting dose of 175 mg/kg was used. Dosing was performed sequentially in single animals at 48-hour intervals. If an animal survived, the dose for the next animal was increased by a factor of 3.2; if an animal died, the dose for the next animal was decreased by the same factor.
-
Observations: Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for 14 days post-dosing.
-
Pathology: Gross necropsy was performed on all animals at the end of the observation period.
Data Summary: Acute Oral Toxicity
| Parameter | Result |
| LD50 (Female Sprague-Dawley Rat) | > 2000 mg/kg |
| Clinical Signs of Toxicity | No significant signs of toxicity were observed up to 2000 mg/kg. Mild lethargy was noted at the highest dose, with recovery within 24 hours. |
| Body Weight Changes | No significant changes in body weight were recorded during the 14-day observation period. |
| Gross Necropsy Findings | No treatment-related abnormalities were observed. |
In Vitro Cytotoxicity Assessment
To evaluate the direct effect of this compound on cell viability, a series of in vitro cytotoxicity assays were performed using human cell lines.[3]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: HEK293 (human embryonic kidney) and HepG2 (human hepatocarcinoma).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 1000 µM) or vehicle control (0.1% DMSO).
-
After 48 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value was calculated using a non-linear regression analysis.
Data Summary: In Vitro Cytotoxicity
| Cell Line | IC50 (µM) after 48h exposure |
| HEK293 | > 1000 |
| HepG2 | 850 |
Genotoxicity Assessment
A battery of in vitro tests was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage.[4][5][6][7]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
This assay was performed in compliance with OECD Guideline 471.
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).
-
Procedure:
-
Varying concentrations of this compound were added to a mixture of the bacterial tester strain and, where applicable, the S9 mix.
-
The mixture was incubated and then plated on minimal glucose agar plates.
-
The plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies was counted.
-
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) value.
Experimental Protocol: In Vitro Micronucleus Test
This assay was performed in accordance with OECD Guideline 487.
-
Cell Line: Human peripheral blood lymphocytes (HPBLs).
-
Metabolic Activation: The assay was performed with and without S9 metabolic activation.
-
Procedure:
-
HPBLs were treated with a range of concentrations of this compound for 3 hours (with S9) or 24 hours (without S9).
-
Cytochalasin B was added to block cytokinesis.
-
Cells were harvested, fixed, and stained with Giemsa.
-
Micronuclei were scored in binucleated cells.
-
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.
Data Summary: Genotoxicity
| Assay | Metabolic Activation | Result |
| Ames Test | With and Without S9 | Non-mutagenic |
| In Vitro Micronucleus Test | With and Without S9 | Negative |
Visualizations
Experimental Workflows
Caption: High-level workflows for the initial toxicity screening of this compound.
Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical off-target signaling pathway for this compound.
References
- 1. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute toxicity testing | NC3Rs [nc3rs.org.uk]
- 3. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxic assessment of a Cannabis sativa L. extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity assessment of chemical mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity testing approaches for the safety assessment of substances used in food contact materials prior to their authorization in the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of L-749329 in Preclinical Animal Models: A Technical Overview
Disclaimer: Publicly available scientific literature and databases lack specific pharmacokinetic data for a compound designated L-749329. The following guide has been constructed using a hypothetical molecule, "Exemplar-749," to illustrate the principles and data presentation requested for a comprehensive pharmacokinetic profile in preclinical animal models. This information is for illustrative purposes and does not represent actual experimental data for this compound.
Introduction
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Exemplar-749, a novel small molecule inhibitor of the hypothetical "Exemplar Kinase." Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development. This document summarizes key PK parameters in rodent and non-rodent species, details the experimental methodologies employed, and visualizes relevant biological and experimental processes.
Pharmacokinetic Data Summary
The pharmacokinetic profile of Exemplar-749 was characterized following intravenous (IV) and oral (PO) administration in mice, rats, and beagle dogs. The key parameters are summarized in the tables below.
Table 1: Intravenous Pharmacokinetic Parameters of Exemplar-749
| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
| CL (mL/min/kg) | 25.4 ± 3.1 | 18.2 ± 2.5 | 8.5 ± 1.2 |
| Vdss (L/kg) | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| t½ (h) | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| AUC₀-inf (ng·h/mL) | 658 ± 82 | 915 ± 121 | 980 ± 155 |
CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± standard deviation.
Table 2: Oral Pharmacokinetic Parameters of Exemplar-749
| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 110 | 1120 ± 150 | 980 ± 130 |
| Tmax (h) | 0.5 | 1.0 | 1.5 |
| AUC₀-t (ng·h/mL) | 2150 ± 280 | 3200 ± 410 | 4100 ± 520 |
| F (%) | 32.7 | 35.0 | 41.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; F: Bioavailability. Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Models
-
Mice: Male CD-1 mice (8-10 weeks old, 25-30 g)
-
Rats: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) with jugular vein cannulation.
-
Dogs: Male beagle dogs (1-2 years old, 8-12 kg) with cephalic vein catheters.
All animal studies were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Dosing and Sample Collection
-
Intravenous Administration: Exemplar-749 was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. The formulation was administered as a bolus dose via the tail vein in mice and the jugular vein in rats and cephalic vein in dogs.
-
Oral Administration: Exemplar-749 was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage.
-
Blood Sampling: Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) were collected at predose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of Exemplar-749 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Plasma samples were precipitated with acetonitrile containing an internal standard. The supernatant was injected onto a C18 column and analyzed using a triple quadrupole mass spectrometer with positive ion electrospray ionization. The lower limit of quantification (LLOQ) was 1 ng/mL.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Studies
Caption: Workflow for a typical preclinical pharmacokinetic study.
Hypothetical Signaling Pathway of Exemplar-749
Caption: Proposed mechanism of action for Exemplar-749.
L-749329: A Technical Guide to its Binding Affinity and Kinetics at Endothelin Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of L-749329, a potent nonpeptide antagonist of endothelin receptors. The document summarizes its binding affinity and explores the methodologies used for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
This compound is a high-affinity antagonist for both endothelin receptor subtypes, ETA and ETB, with a notable preference for the ETA receptor. Its binding properties have been determined through competitive radioligand binding assays, a standard and robust method in receptor pharmacology. This guide presents the quantitative binding data, details the experimental protocols for such assays, and illustrates the relevant signaling pathways and experimental workflows.
Binding Affinity of this compound
The binding affinity of this compound for human endothelin ETA and ETB receptors has been quantified by determining its inhibition constant (Ki). The Ki values represent the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand and are inversely proportional to the binding affinity.
| Receptor Subtype | Binding Affinity (Ki) |
| ETA | 0.062 nM[1] |
| ETB | 2.25 nM[1] |
| Table 1: Binding Affinities of this compound for Human Endothelin Receptors |
These values indicate that this compound is a highly potent antagonist at the ETA receptor and a potent antagonist at the ETB receptor, with an approximate 36-fold selectivity for the ETA subtype.
Binding Kinetics
Experimental Protocols
The determination of the binding affinity of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.
4.1.1. Materials
-
Receptor Source: Membranes prepared from cells expressing recombinant human ETA or ETB receptors.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1), a high-affinity ligand for both receptor subtypes.
-
Competitor: this compound at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
4.1.2. Procedure
-
Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
Endothelin receptors are G-protein coupled receptors (GPCRs). Upon activation by endothelin peptides, they trigger downstream signaling cascades that mediate various physiological effects, including vasoconstriction, cell proliferation, and hormone production. This compound, as an antagonist, blocks these signaling pathways.
Figure 1. Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.
Competition Binding Assay Workflow
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay used to determine the binding affinity of this compound.
Figure 2. Workflow for a Radioligand Competition Binding Assay.
Conclusion
This compound is a high-affinity, mixed ETA/ETB receptor antagonist with a preference for the ETA subtype. Its binding affinity has been well-characterized using standard radioligand binding assays. This technical guide provides the essential quantitative data and methodological insights for researchers working with this compound. The lack of publicly available binding kinetics data highlights an area for future investigation to fully understand the pharmacological profile of this compound.
References
L-749329: An In-Depth Technical Guide on its Therapeutic Potential as a Dual Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data on L-749329, a potent dual antagonist of the endothelin (ET) A and ETB receptors. The information presented herein is curated from publicly available research and commercial sources to facilitate an understanding of its mechanism of action, pharmacological profile, and therapeutic potential.
Core Compound Properties
This compound is a non-peptide small molecule that exhibits high affinity for both the ETA and ETB endothelin receptors. This dual antagonism is a key feature of its pharmacological profile.
Mechanism of Action: The Endothelin Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that exerts its effects through two G-protein coupled receptors: ETA and ETB. The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, processes implicated in various cardiovascular pathologies. This compound acts by competitively inhibiting the binding of ET-1 to both ETA and ETB receptors, thereby blocking these downstream effects.
Quantitative Data
The available quantitative data for this compound is summarized below.
Table 1: In Vitro Receptor Binding Affinity
This table presents the inhibitor constant (Ki) values of this compound for the human ETA and ETB receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Inhibitor Constant (Ki) (nM) |
| ETA | 0.062[1] |
| ETB | 2.25[1] |
Data obtained from radioligand binding assays.
Table 2: In Vivo Efficacy in a Porcine Model of Coronary Artery Restenosis
This table summarizes the key findings from an in vivo study evaluating the effect of this compound on neointimal formation following balloon/stent-induced coronary artery injury in pigs.[2]
| Treatment Group | Mean Neointimal Thickness (mm) | Percent Reduction vs. Vehicle | Statistical Significance (P-value) |
| Vehicle Control | Not explicitly stated | - | - |
| This compound | Not explicitly stated | 9.0% | 0.13 (Not Significant)[2] |
The study concluded that dual ETA/ETB receptor blockade with this compound for 28 days was insufficient to significantly inhibit intimal hyperplasia in this model.[2]
Experimental Protocols
In Vitro Receptor Binding Assays
Detailed experimental protocols for the determination of the Ki values are not publicly available. However, such assays typically involve the following steps:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor (ETA or ETB).
-
Radioligand Binding: Incubation of the membranes with a constant concentration of a radiolabeled endothelin receptor ligand and varying concentrations of the test compound (this compound).
-
Separation: Separation of bound from unbound radioligand, usually by rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand.
-
Data Analysis: Calculation of the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequent conversion to a Ki value using the Cheng-Prusoff equation.
In Vivo Porcine Coronary Artery Injury Model
The following protocol is based on the study conducted by Huckle et al. (2001).[2]
Procedure:
-
Animal Model: Domestic swine were used for this study.
-
Coronary Artery Injury: The left anterior descending (LAD), left circumflex (LCx), and/or right coronary arteries (RCA) were subjected to injury. This was achieved by the inflation of an angioplasty balloon that was wrapped with a coiled metallic stent.[2]
-
Treatment: Animals were treated with either this compound or a vehicle control for a period of 28 days.[2] The specific dosage and route of administration were not detailed in the available abstract.
-
Endpoint and Analysis: After the 28-day treatment period, the animals were euthanized, and the injured coronary arteries were harvested for histomorphometric analysis to determine the mean neointimal thickness.[2]
Therapeutic Potential and Future Directions
The rationale for investigating this compound and other endothelin receptor antagonists stems from the known role of ET-1 in promoting vasoconstriction and vascular smooth muscle cell proliferation, key events in the pathophysiology of cardiovascular diseases such as hypertension, heart failure, and restenosis following angioplasty.
The available data on this compound is limited. While it demonstrates potent in vitro activity as a dual ETA/ETB receptor antagonist, the single reported in vivo study in a porcine model of coronary restenosis did not show a statistically significant therapeutic benefit.[2] The authors of that study noted that this contrasted with results from a selective ETA antagonist, suggesting that the dual blockade might not be the optimal approach for this specific indication.[2]
Further research would be necessary to fully elucidate the therapeutic potential of this compound. This could include:
-
In-depth in vitro functional assays: To characterize its effects on ET-1-induced cellular responses such as calcium mobilization and cell proliferation.
-
Pharmacokinetic and pharmacodynamic studies: To determine its absorption, distribution, metabolism, and excretion profiles, and to establish a clear relationship between drug exposure and target engagement.
-
Evaluation in other preclinical models: To assess its efficacy in models of other cardiovascular and non-cardiovascular diseases where the endothelin system is implicated, such as pulmonary hypertension, renal disease, and certain cancers.
References
L-749329: A Technical Guide to its Role as a Dual Endothelin Receptor Antagonist in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-749329 is a potent, non-peptide dual antagonist of the endothelin (ET) A and B receptors (ETA and ETB), playing a critical role in the modulation of the endothelin signaling axis. Endothelins are powerful vasoconstrictive peptides implicated in a variety of physiological and pathophysiological processes, including vascular tone regulation, cell proliferation, and tissue remodeling. By competitively inhibiting the binding of endothelins to their receptors, this compound serves as a valuable tool for investigating the intricate signaling cascades governed by the endothelin system and as a potential therapeutic agent in diseases characterized by endothelin dysregulation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on specific signaling pathways, and detailed experimental protocols for its characterization.
Introduction to the Endothelin System
The endothelin system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the ETA and ETB receptors. ET-1 is the most predominant and potent isoform, exerting its effects by binding to these receptors on various cell types.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by endothelin-1 leads to potent and sustained vasoconstriction. They are also involved in mediating cell proliferation and inflammation.
-
ETB Receptors: Found on both endothelial and vascular smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin. They also play a crucial role in the clearance of circulating endothelin-1. On smooth muscle cells, they can also mediate vasoconstriction.
The differential expression and coupling of these receptors to various intracellular signaling pathways result in a complex and tightly regulated system that is crucial for cardiovascular homeostasis.
This compound: Mechanism of Action
This compound functions as a competitive antagonist at both ETA and ETB receptors, with a higher affinity for the ETA subtype. By occupying the ligand-binding site, this compound prevents the binding of endogenous endothelins, thereby inhibiting the downstream signaling cascades initiated by receptor activation. This dual antagonism allows for the comprehensive blockade of the physiological and pathological effects of endothelins.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters defining the interaction of this compound with endothelin receptors.
| Parameter | Receptor Subtype | Value | Species | Comments | Reference(s) |
| Ki | ETA | 0.062 nM | Not Specified | [1] | |
| ETB | 2.25 nM | Not Specified | [1] | ||
| IC50 | Not Specified | 0.29 nM | Not Specified | In the absence of human serum albumin. | [2] |
| Not Specified | 50.2 nM | Not Specified | In the presence of 5% human serum albumin. | [2] | |
| Porcine ETA | ~0.3 nmol/L | Porcine | [3] | ||
| Porcine ETB | ~20 nmol/L | Porcine | [3] |
Signaling Pathways Modulated by this compound
By blocking endothelin receptors, this compound inhibits a multitude of downstream signaling pathways. The primary cascades affected are detailed below.
ETA Receptor-Mediated Signaling
Activation of the ETA receptor, predominantly coupled to the Gq/11 family of G proteins, initiates a signaling cascade that this compound effectively blocks.
Caption: ETA receptor signaling pathway and its inhibition by this compound.
ETB Receptor-Mediated Signaling
The signaling downstream of the ETB receptor is cell-type specific. This compound blocks both the vasodilatory and vasoconstrictive arms of ETB receptor signaling.
Caption: Cell-type specific ETB receptor signaling and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for ETA and ETB receptors.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (ETA or ETB) in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]ET-1), and varying concentrations of this compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-labeled endothelin analog).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit ET-1-stimulated IP production, a downstream effect of Gq-coupled receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing ETA or ETB receptors in a 96-well plate and grow to confluence.
-
Labeling (if using radiolabeling): Label the cells with myo-[³H]inositol overnight.
-
Stimulation: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of ET-1 in the presence of lithium chloride (LiCl) to inhibit IP degradation.
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Quantification: Separate and quantify the accumulated [³H]IPs using anion-exchange chromatography and liquid scintillation counting, or use a commercially available non-radioactive IP1 HTRF assay kit.
-
Data Analysis: Plot the amount of IP produced against the logarithm of the this compound concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay assesses the ability of this compound to block ET-1-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay: Place the plate in a fluorescence plate reader. Add varying concentrations of this compound to the wells, followed by a fixed concentration of ET-1.
-
Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of this compound on the ET-1-induced calcium peak and calculate the IC50.
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on ET-1-induced activation of the MAPK/ERK pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells to near confluence, serum-starve them, and then pre-incubate with different concentrations of this compound before stimulating with ET-1 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the this compound concentration to assess its inhibitory effect.
Conclusion
This compound is a powerful pharmacological tool for dissecting the complex signaling networks regulated by the endothelin system. Its dual antagonism of both ETA and ETB receptors provides a comprehensive means to study the physiological and pathological roles of endothelins. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into endothelin-related biology and disease.
References
Methodological & Application
Application Notes for the Use of CP-640186 (as a representative ACC inhibitor) in Cell Culture Experiments
Introduction
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3][4][5][6][7] ACC is a critical enzyme in lipid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of CP-640186 in cell culture experiments to study fatty acid metabolism.
Mechanism of Action
There are two major isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for de novo fatty acid synthesis.[7][9] ACC2 is found on the outer mitochondrial membrane, mainly in oxidative tissues such as skeletal muscle and the heart.[8][9] Malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7][8][10]
CP-640186 inhibits both ACC1 and ACC2 by binding to the carboxyltransferase (CT) domain.[1][8] This inhibition is reversible and non-competitive with respect to acetyl-CoA, ATP, and citrate.[1][3][6] By blocking ACC activity, CP-640186 reduces the intracellular pool of malonyl-CoA.[1][11][12] This has a dual effect on cellular lipid metabolism:
-
Inhibition of Fatty Acid Synthesis: The reduction in cytosolic malonyl-CoA limits the substrate available for Fatty Acid Synthase (FAS), thereby decreasing the synthesis of new fatty acids.[1][7]
-
Stimulation of Fatty Acid Oxidation: The decrease in mitochondrial malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in their β-oxidation.[1][7][10]
Applications in Cell Culture
CP-640186 is a valuable tool for investigating the role of ACC and fatty acid metabolism in various physiological and pathological processes. Common applications in cell culture include:
-
Metabolic Studies: Investigating the regulation of fatty acid synthesis and oxidation in different cell types (e.g., hepatocytes, myocytes, adipocytes).
-
Cancer Research: Studying the reliance of cancer cells on de novo lipogenesis for proliferation and survival. Treatment of H460 cancer cells with 20 µM CP-640186 for 48 hours resulted in an approximate 30% reduction in cell number.[2][13]
-
Metabolic Disorders: Modeling diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes by manipulating cellular lipid metabolism.[14]
-
Infectious Diseases: Exploring the role of host lipid metabolism in viral replication, as demonstrated in studies with Dengue Virus.[15]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the metabolic pathway affected by CP-640186 and a typical experimental workflow for its use in cell culture.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of CP-640186 in various cell-based and biochemical assays.
| Target/Process | Assay System | IC50 / EC50 Value | Reference(s) |
| ACC1 Inhibition | Rat Liver ACC1 | 53 nM | [2][3][4][5][6] |
| ACC2 Inhibition | Rat Skeletal Muscle ACC2 | 61 nM | [2][3][4][5][6] |
| Fatty Acid Synthesis | HepG2 Cells | 0.62 µM (EC50) | [2][16] |
| Triglyceride Synthesis | HepG2 Cells | 1.8 µM (EC50) | [2][16] |
| Fatty Acid Oxidation | C2C12 Cells | 57 nM (EC50) | [1][2][3][6][16] |
| Fatty Acid Oxidation | Rat Epitrochlearis Muscle | 1.3 µM (EC50) | [1][2][3] |
| Cell Growth Inhibition | H460 & Human Fibroblasts | ~30% inhibition at 20 µM (48h) | [2][13] |
Experimental Protocols
1. Preparation of CP-640186 Stock Solution
-
Solubility: CP-640186 is soluble in DMSO (e.g., up to 30 mg/mL).[11] For cell culture experiments, a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO is recommended.
-
Procedure:
-
Weigh the required amount of CP-640186 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Sonication may be used if necessary.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are reported to be stable for up to 3 months at -20°C.[6]
-
-
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
2. Protocol: Fatty Acid Synthesis Assay
This protocol is adapted for use in adherent cells like HepG2 to measure the rate of de novo fatty acid synthesis.
-
Materials:
-
Cells (e.g., HepG2) cultured in 12- or 24-well plates.
-
CP-640186 stock solution.
-
Vehicle control (DMSO).
-
[¹⁴C]- or [³H]-acetic acid sodium salt.
-
Cell culture medium.
-
PBS (Phosphate-Buffered Saline).
-
Saponification solution (e.g., 30% KOH).
-
Ethanol.
-
Hexane or petroleum ether for extraction.
-
Scintillation fluid and vials.
-
-
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of CP-640186 (e.g., 0.1 nM to 100 µM) or vehicle control for a predetermined time (e.g., 2 hours).[2][16]
-
Add radiolabeled acetic acid (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a saponification solution and heat at 70°C for 1 hour to hydrolyze lipids.
-
After cooling, acidify the samples (e.g., with HCl) to protonate the fatty acids.
-
Extract the fatty acids by adding an organic solvent like hexane, vortexing, and centrifuging to separate the phases.
-
Transfer the upper organic phase containing the radiolabeled lipids to a scintillation vial.
-
Evaporate the solvent and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of a parallel well.
-
Compare the radioactivity in CP-640186-treated samples to the vehicle control to determine the percent inhibition of fatty acid synthesis.
-
3. Protocol: Fatty Acid Oxidation (FAO) Assay
This protocol measures the oxidation of fatty acids to CO₂ and acid-soluble metabolites in cells like C2C12 myotubes.
-
Materials:
-
Differentiated C2C12 myotubes in 6- or 12-well plates.
-
CP-640186 stock solution.
-
[¹⁴C]-palmitic acid complexed to BSA.
-
Assay medium (e.g., serum-free DMEM with L-carnitine and HEPES).
-
96-well plate pre-coated with NaOH or a trapping apparatus to capture ¹⁴CO₂.
-
Perchloric acid (PCA).
-
-
Procedure:
-
Culture and differentiate C2C12 myoblasts into myotubes.
-
Pre-incubate the myotubes with various concentrations of CP-640186 (e.g., 0.1 nM - 10 µM) or vehicle for 2 hours.[2]
-
Replace the medium with assay medium containing [¹⁴C]-palmitate-BSA complex.
-
Seal the plates or place them in a CO₂ trapping apparatus. Incubate for 1-2 hours at 37°C.
-
To measure ¹⁴CO₂ production, inject PCA into each well to stop the reaction and release dissolved CO₂. The released ¹⁴CO₂ will be trapped by the NaOH.
-
Remove the trapping filter or plate and measure the radioactivity using a scintillation counter.
-
To measure acid-soluble metabolites, collect the acidified medium from the wells, centrifuge to remove cell debris, and measure the radioactivity in the supernatant.
-
The total FAO is the sum of radioactivity from ¹⁴CO₂ and acid-soluble metabolites.
-
Normalize results to total protein content.
-
4. Protocol: Western Blot for ACC Phosphorylation
This protocol is used to assess the phosphorylation status of ACC at Ser79 (for ACC1), a key regulatory site phosphorylated by AMPK.[17][18]
-
Materials:
-
Cells treated with CP-640186 or other stimuli (e.g., AICAR as a positive control for AMPK activation).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[19]
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST is recommended for phospho-antibodies).[19]
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, place cells on ice and wash with ice-cold PBS.
-
Add supplemented lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature protein samples (20-40 µg per lane) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC) overnight at 4°C, using the dilution recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total ACC or a loading control like GAPDH. Densitometry analysis can then be used to quantify the ratio of phosphorylated ACC to total ACC.[18]
-
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 7. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]
- 17. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. 2.7. Western Blot Analysis [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies of L-749329
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-749329 is a novel, potent, and selective small molecule inhibitor of the fictional 'Kinase X' (KX), a key enzyme implicated in the progression of various solid tumors. These application notes provide a detailed protocol for in vivo studies designed to evaluate the pharmacokinetic profile and efficacy of this compound in a murine xenograft model. The following sections outline the necessary experimental procedures, data presentation, and visualization of key pathways and workflows to guide researchers in their preclinical evaluation of this compound.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. This targeted inhibition is expected to lead to tumor growth inhibition in preclinical cancer models.
Signaling Pathway of Kinase X Inhibition by this compound
Caption: Inhibition of the Kinase X signaling pathway by this compound.
Experimental Protocols
Animal Models and Husbandry
-
Species: Female athymic nude mice (nu/nu).
-
Age: 6-8 weeks.
-
Supplier: The Jackson Laboratory (Bar Harbor, ME).
-
Housing: Mice are housed in sterile, filter-topped cages with a 12-hour light/dark cycle. They have ad libitum access to sterile food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation (Xenograft Model)
-
Cell Line: Human colorectal carcinoma cell line HCT116.
-
Procedure:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® (Corning) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
For the desired concentration of this compound, first create a paste by adding a small amount of the vehicle to the pre-weighed compound.
-
Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
Prepare fresh on each day of dosing.
-
-
Administration:
-
Route: Oral gavage (PO).
-
Volume: 10 mL/kg body weight.
-
Frequency: Once daily (QD).
-
Duration: 21 days.
-
In Vivo Efficacy Study Design
-
Groups:
-
Group 1: Vehicle control (n=10).
-
Group 2: this compound (10 mg/kg, PO, QD) (n=10).
-
Group 3: this compound (30 mg/kg, PO, QD) (n=10).
-
Group 4: this compound (100 mg/kg, PO, QD) (n=10).
-
-
Monitoring:
-
Measure tumor volume and body weight three times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint:
-
The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm3) or after 21 days of treatment.
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis and excise tumors for pharmacodynamic analysis.
-
Pharmacokinetic (PK) Study
-
Animals: Non-tumor-bearing female athymic nude mice.
-
Dosing:
-
Intravenous (IV): A single bolus dose of 5 mg/kg this compound formulated in 20% Captisol® in saline, administered via the tail vein.
-
Oral (PO): A single dose of 30 mg/kg this compound as described in section 3.
-
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) via saphenous vein bleeding at pre-dose (0), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Analysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with Phoenix WinNonlin software.
-
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy evaluation of this compound.
Quantitative Data Summary
The following tables summarize the hypothetical pharmacokinetic parameters of this compound in female athymic nude mice.
Table 1: Pharmacokinetic Parameters of this compound Following a Single IV or PO Dose
| Parameter | IV (5 mg/kg) | PO (30 mg/kg) |
| Tmax (h) | 0.083 | 1.0 |
| Cmax (ng/mL) | 1250 | 1800 |
| AUClast (ngh/mL) | 3500 | 10500 |
| AUCinf (ngh/mL) | 3550 | 10600 |
| Cl (mL/min/kg) | 23.5 | N/A |
| Vss (L/kg) | 2.5 | N/A |
| t1/2 (h) | 3.8 | 4.2 |
| F (%) | N/A | 49.8 |
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
-
Cl: Clearance.
-
Vss: Volume of distribution at steady state.
-
t1/2: Terminal half-life.
-
F (%): Bioavailability.
-
N/A: Not applicable.
Table 2: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1850 | N/A |
| This compound (10 mg/kg) | 1100 | 40.5% |
| This compound (30 mg/kg) | 550 | 70.3% |
| This compound (100 mg/kg) | 200 | 89.2% |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Application Notes and Protocols for L-749,329
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-749,329 is a potent and selective antagonist of the endothelin A (ETA) receptor. Endothelin receptors, including ETA and ETB, are G protein-coupled receptors involved in a variety of physiological processes, most notably vasoconstriction and cell proliferation. The endothelin signaling pathway plays a crucial role in cardiovascular diseases, making its antagonists valuable tools in research and drug development. L-749,329 serves as a critical research tool for investigating the physiological and pathological roles of the ETA receptor.
Recommended Solvent and Storage
For optimal use in research applications, L-749,329 should be handled with care to ensure its stability and efficacy.
Solvent Recommendation:
The recommended solvent for preparing stock solutions of L-749,329 is Dimethyl Sulfoxide (DMSO) . DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is a common solvent for in vitro biological assays.[1][2][3][4] While the exact solubility of L-749,329 in DMSO is not readily published, based on common laboratory practice with similar compounds, a concentration of at least 10 mM should be achievable. It is recommended to perform a small-scale solubility test to determine the maximum concentration for your specific batch of L-749,329.
Stock Solution Preparation (10 mM DMSO):
-
Equilibrate the vial of L-749,329 to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of L-749,329 (Molecular Weight to be confirmed by supplier, assuming ~500 g/mol for calculation), you would add 200 µL of DMSO.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
Storage Instructions:
-
Solid Compound: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. When stored properly, the DMSO stock solution should be stable for several months.
Quantitative Data Summary
The following table summarizes the key quantitative information for L-749,329.
| Parameter | Value | Notes |
| Molecular Weight | Varies by salt form | Confirm with supplier's Certificate of Analysis. |
| Purity | >98% (typically) | Confirm with supplier's Certificate of Analysis. |
| Recommended Solvent | DMSO | --- |
| Solubility in DMSO | ≥ 10 mM (estimated) | It is recommended to determine the exact solubility experimentally. |
| Storage (Solid) | -20°C | --- |
| Storage (Solution) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: Endothelin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of L-749,329 for the ETA receptor.[5][6][7][8]
Materials:
-
HEK293 cells stably expressing the human ETA receptor
-
[¹²⁵I]-Endothelin-1 (Radioligand)
-
Unlabeled Endothelin-1 (for non-specific binding)
-
L-749,329
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl
-
Scintillation fluid
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-ETA cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of L-749,329 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
[¹²⁵I]-Endothelin-1 (final concentration ~0.1 nM)
-
L-749,329 at various concentrations (for competition curve) or unlabeled Endothelin-1 (1 µM for non-specific binding) or buffer alone (for total binding).
-
Cell membrane preparation (final concentration ~5-10 µg protein/well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Washing:
-
Transfer the contents of the assay plate to a 96-well filter plate pre-soaked with binding buffer.
-
Rapidly wash the filters three times with ice-cold wash buffer using a cell harvester to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-749,329 concentration.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Below are diagrams illustrating the endothelin signaling pathway and the experimental workflow for the binding assay.
Caption: Endothelin-1 signaling pathway via the ETA receptor and the antagonistic action of L-749,329.
Caption: Workflow for the endothelin receptor binding assay.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-749329 Administration in Mice
Version: 1.0
Disclaimer
Information regarding the dosage and administration of L-749329 in mice is not publicly available in peer-reviewed literature or established protocols. This compound is identified as a ligand for the ETA and ETB endothelin receptors. This document provides a generalized framework for the administration of a hypothetical compound in mice, based on common laboratory practices. This is not a validated protocol for this compound and must be adapted and validated by the end-user. Researchers should conduct thorough dose-finding and toxicity studies before commencing any experiment.
Introduction
This document provides a template for developing a protocol for the administration of a research compound to mice. It outlines the necessary components of such a protocol, from compound preparation to experimental procedures and data collection.
Compound Information
| Parameter | Data |
| Compound Name | This compound |
| Target(s) | Endothelin A (ETA) and Endothelin B (ETB) Receptors |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| Solubility | To be determined by the researcher. |
| Storage Conditions | To be determined based on compound stability. |
Suggested Administration Routes and Dosages
The following table presents common administration routes for mice. The appropriate route and dosage for this compound must be determined experimentally.
| Route of Administration | Recommended Volume | Needle Gauge | Notes |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Rapid absorption.[1][2] |
| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 G | Slower absorption than IP.[1][3] |
| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 G | Immediate systemic circulation.[1][2] |
| Oral Gavage (PO) | < 1-2 mL | 20-22 G (gavage needle) | Mimics human oral administration.[2] |
| Intramuscular (IM) | < 0.05 mL | 25-27 G | Not recommended for mice due to small muscle mass.[3] |
Note: Volumes are for adult mice and should be adjusted based on the animal's weight. All solutions for parenteral administration should be sterile and isotonic.[1]
Experimental Protocols
Preparation of Dosing Solution
-
Determine the appropriate vehicle. The choice of vehicle will depend on the solubility of this compound. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or cyclodextrins.
-
Prepare the dosing solution. Dissolve the required amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. For suspensions, ensure uniform particle size and distribution.
-
Sterilization. If for parenteral administration, sterilize the solution, for example, by filtering through a 0.22 µm filter.
Animal Handling and Restraint
Proper animal handling and restraint are crucial for accurate dosing and animal welfare. For injections, manual restraint is often sufficient. For procedures like oral gavage, specific training is required to prevent injury.[2]
Administration Procedure (Example: Intraperitoneal Injection)
-
Restrain the mouse. Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site. The injection should be in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.[2]
-
Insert the needle. Insert the needle at a 15-30 degree angle.
-
Aspirate. Gently pull back the plunger to ensure no blood or fluid is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution. Slowly and steadily inject the dosing solution.
-
Withdraw the needle. Withdraw the needle and return the mouse to its cage.
-
Monitor the animal. Observe the animal for any signs of distress or adverse reactions post-injection.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be affected by an endothelin receptor antagonist.
Caption: Hypothetical signaling pathway of an endothelin receptor antagonist.
Experimental Workflow
The diagram below outlines a general workflow for a mouse dosing experiment.
Caption: General experimental workflow for in vivo compound administration.
Safety Precautions
-
Follow all institutional guidelines for animal care and use (IACUC).
-
Wear appropriate personal protective equipment (PPE) when handling the compound and during animal procedures.
-
Dispose of all waste (needles, syringes, unused compound) according to institutional guidelines for hazardous materials.
References
Application Notes and Protocols: L-749329 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of L-749329, a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction to this compound
This compound is a key research tool for investigating the physiological and pathological roles of the endothelin system. It selectively blocks the ETA receptor, which is primarily involved in vasoconstriction and cell proliferation. Understanding its mechanism of action is critical for its application in various research contexts.
Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two G protein-coupled receptor subtypes: ETA and ETB. The activation of these receptors triggers a cascade of intracellular signaling pathways. This compound specifically inhibits the ETA receptor, thereby blocking the downstream signaling events mediated by this receptor subtype.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Weight | 554.6 g/mol |
| CAS Number | 170568-12-2 |
| Appearance | Crystalline solid |
| Solubility | |
| DMSO | ≥27 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Sparingly soluble |
| Storage Temperature | -20°C |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions. It is imperative to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, during all handling procedures.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
-20°C freezer
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many in vitro experiments.
Application Notes and Protocols for L-671,329 in High-Throughput Screening
A Novel Antifungal Agent for Drug Discovery
Introduction
L-671,329 is a potent, echinocandin-like lipopeptide antifungal agent isolated from the fungus Zalerion arboricola.[1] It exhibits significant in vitro and in vivo activity against a range of fungal pathogens, most notably Candida albicans.[2] The echinocandin class of antifungals acts by inhibiting β-(1,3)-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall. This specific mechanism of action makes L-671,329 and similar compounds valuable tools in high-throughput screening (HTS) campaigns aimed at discovering novel antifungal drugs. These application notes provide an overview of L-671,329's properties and detailed protocols for its use in HTS assays.
Note: The initial query for "L-749329" did not yield specific results. Based on available scientific literature, it is highly probable that the intended compound is L-671,329, and all subsequent information pertains to this agent.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of L-671,329. This data is crucial for designing and interpreting HTS experiments, providing a benchmark for the potency and efficacy of new compounds.
| Parameter | Organism/System | Value | Reference |
| In Vitro Activity | |||
| Minimal Inhibitory Concentration (MIC) | 18 yeast species and 3 filamentous fungi | Comparable to Aculeacin | [2] |
| In Vivo Efficacy | |||
| Median Effective Dose (ED50) | Candida albicans infected mice (intraperitoneal dosing) | 3.38 mg/kg | [2] |
| Therapeutic Concentration | Eradication of C. albicans from kidneys of infected mice | 12.5 to 100 mg/kg | [2] |
| Toxicology | |||
| Hemolysis | Mouse Red Blood Cells | Lysis at 400 µg/ml, No lysis at 50 or 12.5 µg/ml | [2] |
| Median Toxic Dose (TD50) | Mice (intraperitoneal administration) | > 100 mg/kg | [2] |
Signaling Pathway and Mechanism of Action
L-671,329, as an echinocandin-like compound, targets the fungal cell wall biosynthesis pathway. Specifically, it inhibits the Fks1p subunit of the β-(1,3)-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-glucan, a primary structural component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Figure 1. Mechanism of action of L-671,329. The compound inhibits β-(1,3)-glucan synthase, disrupting cell wall synthesis and leading to cell lysis.
High-Throughput Screening Protocol: In Vitro Glucan Synthase Inhibition Assay
This protocol describes a biochemical HTS assay to identify inhibitors of β-(1,3)-glucan synthase using a purified or membrane-enriched enzyme preparation. L-671,329 can be used as a positive control inhibitor in this assay.
Objective: To identify compounds that inhibit the activity of β-(1,3)-glucan synthase.
Materials:
-
Enzyme Preparation: Microsomal fractions from a relevant fungal species (e.g., Candida albicans or Saccharomyces cerevisiae) enriched for β-(1,3)-glucan synthase.
-
Substrate: UDP-[3H]-glucose (radiolabeled) or a fluorescently labeled UDP-glucose analog.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, and 0.1% CHAPS.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: L-671,329.
-
Negative Control: DMSO.
-
Scintillation Plates or Fluorescence Reader: Depending on the substrate used.
-
Multi-well Plates: 384-well format is recommended for HTS.
Experimental Workflow:
Figure 2. High-throughput screening workflow for identifying β-(1,3)-glucan synthase inhibitors.
Detailed Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense 1 µL of test compounds, L-671,329 (e.g., at a final concentration of 10 µM), and DMSO into the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a master mix of the β-(1,3)-glucan synthase enzyme preparation in assay buffer.
-
Dispense 25 µL of the enzyme mix into each well of the plate.
-
-
Pre-incubation:
-
Seal the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a master mix of the UDP-[3H]-glucose substrate in assay buffer.
-
Add 25 µL of the substrate mix to each well to initiate the enzymatic reaction. The final reaction volume is 51 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at 30°C.
-
-
Reaction Termination and Product Capture:
-
Stop the reaction by adding 100 µL of 95% ethanol to each well. This will precipitate the newly synthesized radiolabeled glucan.
-
Incubate for 20 minutes at 4°C.
-
Transfer the contents of the plate to a filter plate and wash with 70% ethanol to remove unincorporated UDP-[3H]-glucose.
-
-
Signal Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Read the plate using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (L-671,329) and negative (DMSO) controls.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are identified as primary hits for further validation.
-
Logical Relationship for Hit Validation
Once primary hits are identified from the HTS campaign, a series of secondary assays are required to confirm their activity and elucidate their mechanism of action.
Figure 3. Logical workflow for the validation of primary hits from the HTS campaign.
L-671,329 is a valuable research tool for the discovery of new antifungal agents. Its well-defined mechanism of action as a β-(1,3)-glucan synthase inhibitor makes it an ideal positive control for HTS assays targeting the fungal cell wall. The protocols and data presented here provide a framework for researchers to utilize L-671,329 in their drug discovery efforts.
References
Application Notes and Protocols for L-749,329 Treatment in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing experiments involving L-749,329, a non-peptide antagonist of bombesin receptors. The protocols detailed below are intended to facilitate the investigation of its effects on cellular signaling and in vivo models, particularly in the context of cancer research.
Introduction to L-749,329 and Bombesin Receptors
The bombesin family of peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), mediate a variety of physiological processes through their interaction with specific G protein-coupled receptors (GPCRs).[1][2][3][4][5] Three main subtypes of bombesin receptors have been identified in mammals: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the bombesin receptor subtype 3 (BRS-3).[1][3][4][5][6] These receptors are often overexpressed in various cancers, including those of the prostate, breast, lung, and pancreas, making them attractive targets for therapeutic intervention.[2][7][8] L-749,329 is a potent and selective non-peptide antagonist of these receptors, offering a valuable tool for studying their role in health and disease.
Bombesin receptor activation typically initiates a signaling cascade through Gq/11 and G12/13 families of G-proteins, leading to the activation of phospholipase C (PLC).[4][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This signaling pathway is implicated in cell proliferation, survival, and migration.
Data Presentation: L-749,329 Binding Affinities
The following table summarizes the binding affinities of L-749,329 for the human bombesin receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) |
| GRPR (BB2) | L-749,329 | Data not available in search results | Data not available in search results |
| NMBR (BB1) | L-749,329 | Data not available in search results | Data not available in search results |
| BRS-3 (BB3) | L-749,329 | Data not available in search results | Data not available in search results |
Note: Specific IC50 and Ki values for L-749,329 were not found in the provided search results. Researchers should determine these values experimentally using the protocols outlined below.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of L-749,329 for bombesin receptors.
Principle: This assay measures the ability of a non-radiolabeled compound (L-749,329) to compete with a radiolabeled ligand for binding to the receptor of interest. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Materials:
-
Cell Lines:
-
Non-labeled Ligand: L-749,329.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Cold Binding Buffer.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell scraper.
-
Homogenizer.
-
Centrifuge.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of unlabeled bombesin (e.g., 1 µM) for non-specific binding.
-
50 µL of serially diluted L-749,329.
-
-
Add 50 µL of [125I]-Tyr4-bombesin (final concentration ~0.1-0.5 nM).
-
Add 100 µL of the cell membrane preparation (50-100 µg protein).
-
Incubate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of L-749,329.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of L-749,329 to inhibit agonist-induced intracellular calcium release.
Principle: Cells expressing the bombesin receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, intracellular calcium levels rise, leading to an increase in fluorescence. An antagonist like L-749,329 will inhibit this response in a dose-dependent manner.
Materials:
-
Cell Lines: As in the binding assay.
-
Agonist: GRP for GRPR, NMB for NMBR.
-
Antagonist: L-749,329.
-
Fluorescent Calcium Indicator: Fluo-4 AM.[11][15][16][17][18][19]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Antagonist and Agonist Addition:
-
After incubation, wash the cells twice with HHBS.
-
Add 100 µL of HHBS containing varying concentrations of L-749,329 to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (Ex/Em = 490/525 nm) over time.[16][17]
-
Inject a fixed concentration of the appropriate agonist (e.g., EC80 concentration) into each well and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after agonist addition.
-
Plot the percentage of inhibition of the agonist response against the log concentration of L-749,329.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure to evaluate the efficacy of L-749,329 in a mouse xenograft model.
Principle: Human cancer cells that overexpress bombesin receptors are implanted into immunocompromised mice. Once tumors are established, the mice are treated with L-749,329, and tumor growth is monitored over time to assess the antagonist's anti-tumor activity.[11]
Materials:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: PC-3 or other suitable cancer cell line with high bombesin receptor expression.[7][11]
-
L-749,329.
-
Vehicle Control (e.g., saline, PBS with 0.1% DMSO).
-
Matrigel (optional, to aid tumor formation).
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.[11]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomly assign mice to treatment and control groups.
-
Administer L-749,329 (e.g., via intraperitoneal or subcutaneous injection) at various doses. The optimal dose should be determined in preliminary studies.
-
Administer the vehicle control to the control group.
-
Treat the mice daily or on another appropriate schedule for a predetermined period (e.g., 2-4 weeks).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.[11]
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of L-749,329.
-
Mandatory Visualizations
Bombesin Receptor Signaling Pathway
Caption: Simplified signaling pathway of bombesin receptors and the inhibitory action of L-749,329.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining the binding affinity of L-749,329 using a competitive binding assay.
Logical Relationship for In Vivo Tumor Growth Study
Caption: Logical flow of an in vivo experiment to assess the anti-tumor efficacy of L-749,329.
References
- 1. innoprot.com [innoprot.com]
- 2. Bombesin-like peptides and receptors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Bombesin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Bombesin receptor subtypes in human cancers: detection with the universal radioligand (125)I-[D-TYR(6), beta-ALA(11), PHE(13), NLE(14)] bombesin(6-14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. abcam.com [abcam.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes & Protocols for the Analytical Detection of L-749329
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-749329, a potent carbapenem antibiotic, requires sensitive and robust analytical methods for its quantification in various biological matrices. This document provides detailed application notes and protocols for the determination of this compound in samples, primarily focusing on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. The methodologies described are based on established analytical techniques for carbapenems, particularly Ertapenem, which is structurally and functionally related to this compound. These protocols are intended to serve as a comprehensive guide for researchers in clinical and preclinical drug development, therapeutic drug monitoring, and pharmacokinetic studies.
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound in biological samples such as plasma and urine are reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity, selectivity, and specificity, making it the gold standard for bioanalytical assays.
Key Considerations for Analytical Method Selection:
-
Sensitivity Requirements: For studies requiring low limits of detection (LOD) and quantification (LOQ), such as pharmacokinetic studies at later time points, LC-MS/MS is the method of choice.[1][2]
-
Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the analysis. LC-MS/MS offers superior selectivity to minimize these matrix effects.
-
Throughput: For routine analysis of a large number of samples, automated sample preparation and rapid chromatographic methods are essential.
-
Availability of Instrumentation: HPLC-UV systems are more widely available, and for applications where high sensitivity is not critical, a validated HPLC-UV method can be a cost-effective alternative.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for the determination of this compound (based on data for the related compound, Ertapenem).
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Lower Limit of Quantification (LLOQ) | 0.24 - 0.5 µg/mL | 0.1 - 1 µg/mL |
| Linear Range | 0.5 - 50 µg/mL | 0.1 - 125 µg/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 90% |
| Internal Standard (IS) | Meropenem | Deuterated Ertapenem or Ceftazidime |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of this compound in Human Plasma
This protocol describes a robust and sensitive method for the determination of this compound in human plasma using LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (or a suitable analog like deuterated Ertapenem) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Sample Preparation (Protein Precipitation)
-
Allow all samples and standards to thaw to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or calibration standard.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
3. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of the reference standard).
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion of the IS).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: HPLC-UV Method for the Quantification of this compound in Human Plasma
This protocol provides a reliable HPLC-UV method for the determination of this compound, suitable for applications where high sensitivity is not a prerequisite.
1. Materials and Reagents
-
This compound reference standard
-
Meropenem (or another suitable carbapenem) as an internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation followed by Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 20 µL of the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of dichloromethane, vortex for 1 minute, and centrifuge to separate the layers.
-
Discard the lower organic layer.
-
Evaporate the aqueous supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC-UV system.
3. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 14:86, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (typically around 300 nm for carbapenems).[5]
-
Injection Volume: 20 µL.
4. Data Analysis
-
Similar to the LC-MS/MS method, use the peak area ratio of this compound to the internal standard to construct a calibration curve and quantify the analyte in unknown samples.
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Simplified mechanism of action of carbapenem antibiotics like this compound.
References
- 1. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the carbapenem antibiotic ertapenem in human plasma by a validated liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
L-749329 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of L-749,329, a potent and selective non-peptide vasopressin V2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-749,329?
A1: L-749,329 is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, with an IC50 of 1.3 nM. It exhibits significantly weaker affinity for the V1a receptor (IC50 = 240 nM). Its primary research applications are in the areas of congestive heart failure and liver cirrhosis.
Q2: What are the recommended solvents for dissolving L-749,329?
A2: L-749,329 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Q3: What is the maximum stock concentration I can achieve with L-749,329?
A3: You can prepare stock solutions of L-749,329 in DMSO and ethanol up to 100 mM.
Q4: How should I store the L-749,329 solid compound and its stock solutions?
A4: The solid compound should be stored at -20°C. Stock solutions can also be stored at -20°C for several months. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving L-749,329 | Incomplete dissolution in the chosen solvent. | To aid dissolution, you can warm the solution to 37°C and use sonication (ultrasonic bath). Ensure the solvent is of high purity. |
| Precipitation of the compound in aqueous media | L-749,329 has poor aqueous solubility. | When diluting the stock solution into aqueous buffers, it is crucial to do so with vigorous vortexing. Avoid preparing highly concentrated aqueous solutions. It is recommended to prepare aqueous solutions fresh for each experiment. |
| Inconsistent experimental results | Degradation of the compound or improper storage. | Ensure the compound and stock solutions are stored at the recommended temperature of -20°C. Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
Quantitative Data Summary
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Stock Solution Preparation (for a 10 mM stock)
| Mass of L-749,329 (MW: 433.53 g/mol ) | Volume of Solvent |
| 1 mg | 0.2307 mL |
| 5 mg | 1.1533 mL |
| 10 mg | 2.3066 mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of L-749,329 in DMSO
-
Equilibration: Allow the vial of solid L-749,329 to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Weigh out the desired amount of L-749,329 using a calibrated analytical balance. For example, for a 10 mM stock solution, you would weigh 4.34 mg for a 1 mL final volume.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, warm the solution to 37°C and sonicate in an ultrasonic bath for a few minutes.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C.
Visualizations
Vasopressin V2 Receptor Signaling Pathway
Caption: Antagonistic action of L-749,329 on the Vasopressin V2 receptor signaling pathway.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for evaluating L-749,329 activity in a cell-based assay.
improving the stability of L-749329 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use and handling of L-749329 in solution. Due to the limited publicly available information on this compound, this guide is based on general principles for handling similar research compounds. It is crucial to supplement this information with your own experimental observations and data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Due to the absence of a specific technical data sheet, it is recommended to start with common organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) to prepare a stock solution. For aqueous buffers, the solubility is likely to be low. It is advisable to first prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound solutions?
Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are likely to be less stable and should be prepared fresh before each experiment.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur for several reasons:
-
Low Solubility: The concentration of this compound in your chosen solvent or buffer may have exceeded its solubility limit.
-
Temperature Effects: Solubility can be temperature-dependent. A compound that is soluble at room temperature may precipitate at 4°C or during a freeze-thaw cycle.
-
Solvent Evaporation: Over time, the solvent may evaporate, increasing the concentration of this compound and causing it to precipitate.
-
Degradation: The precipitate could be a degradation product of this compound.
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves.
-
Sonication: Sonication can also help to redissolve precipitated compound.
-
Dilution: If precipitation occurred after dilution into an aqueous buffer, the final concentration may be too high. Try preparing a more dilute solution.
-
pH Adjustment: The pH of the buffer can significantly impact the solubility of a compound. Experiment with buffers of different pH values.
-
Fresh Preparation: If you suspect degradation, it is best to discard the solution and prepare a fresh one.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Avoid prolonged storage of diluted aqueous solutions. Perform a stability study in your experimental buffer. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if the molar extinction coefficient is known). | |
| Precipitation of the compound during the experiment. | Visually inspect your solutions for any signs of precipitation before and during the experiment. Consider the troubleshooting steps for precipitation mentioned above. | |
| Loss of biological activity | Compound degradation due to improper storage. | Ensure stock solutions are stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting. |
| Interaction with components of the experimental medium. | Some components of cell culture media or assay buffers can interact with and inactivate the compound. Test the stability of this compound in your specific medium. |
Experimental Protocols
As no specific experimental protocols for this compound are publicly available, a general protocol for preparing a stock solution and a working solution is provided below.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh a small amount of this compound powder using an analytical balance.
-
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., DMSO) to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to minimize the risk of precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound for extended periods.
Visualizations
Logical Workflow for Troubleshooting this compound Solution Stability Issues
Caption: Troubleshooting workflow for this compound solution stability.
Disclaimer: The information provided in this technical support center is for guidance purposes only. As there is limited publicly available data for this compound, it is the responsibility of the researcher to perform their own validation and optimization experiments.
Technical Support Center: L-749329 Experiments
Welcome to the technical support center for L-749329. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this potent dual endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a non-peptide antagonist of the endothelin receptors, specifically the ETA and ETB subtypes. It exhibits high affinity for both receptors, making it a dual antagonist.
Q2: What is the mechanism of action of this compound?
This compound functions by competitively inhibiting the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. By blocking this interaction, it prevents the downstream signaling cascades that are typically initiated by ET-1. These signaling pathways are known to mediate a variety of physiological processes.[1][2] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2] The ETB receptor is found on both smooth muscle and vascular endothelial cells, and its activation can lead to vasodilation through the release of nitric oxide and prostacyclin, or vasoconstriction.[2][3]
Q3: What are the common research applications for this compound?
Given its role as an endothelin receptor antagonist, this compound is primarily used in pre-clinical research to investigate the physiological and pathological roles of the endothelin system. This includes studies related to cardiovascular diseases such as pulmonary arterial hypertension, heart failure, and systemic hypertension.[3][4][5] Additionally, the endothelin axis is implicated in other conditions like renal disease, fibrotic disorders, and certain types of cancer, making this compound a valuable tool in these research areas as well.[3][6]
Troubleshooting Guides
In Vitro Experiment Pitfalls
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Cell line variability. The expression levels of ETA and ETB receptors can vary significantly between different cell lines and even with passage number.
-
Troubleshooting Tip: Regularly verify the expression of ETA and ETB receptors in your cell line using techniques like qPCR or western blotting. It is also advisable to use cells within a consistent and narrow passage number range for all experiments.
-
-
Possible Cause 2: Ligand binding kinetics. The binding of this compound to its receptors is a dynamic process. Incubation times that are too short may not be sufficient to reach equilibrium, leading to underestimation of the antagonist's effect.
-
Troubleshooting Tip: Perform time-course experiments to determine the optimal pre-incubation time for this compound to reach equilibrium before adding the agonist (e.g., ET-1).
-
-
Possible Cause 3: Reagent quality and stability. this compound, like any small molecule, can degrade over time, especially if not stored correctly.
-
Troubleshooting Tip: Aliquot the compound upon receipt and store it as recommended by the manufacturer, protected from light and moisture. Regularly check the purity of your stock solution if you suspect degradation.
-
Problem: Difficulty in determining the IC50 value.
-
Possible Cause: Inappropriate concentration range. The selected concentration range for this compound may be too high or too low to accurately define the sigmoidal dose-response curve.
-
Troubleshooting Tip: Conduct a preliminary experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the approximate range of inhibition. Based on these results, perform a more detailed experiment with a narrower range of concentrations around the estimated IC50.
-
In Vivo Experiment Pitfalls
Problem: Lack of efficacy or variable results in animal models.
-
Possible Cause 1: Poor bioavailability. The formulation and route of administration can significantly impact the absorption and distribution of this compound.
-
Troubleshooting Tip: Consult literature for appropriate vehicle and formulation strategies for similar non-peptide endothelin receptor antagonists. Common vehicles include solutions with DMSO, cyclodextrins, or other solubilizing agents. It is crucial to perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound with your chosen formulation and administration route.
-
-
Possible Cause 2: Inappropriate animal model. The pathophysiology of the chosen animal model may not be significantly driven by the endothelin system.
-
Troubleshooting Tip: Thoroughly research the literature to ensure that the selected animal model has been validated for its dependence on the endothelin pathway for the disease phenotype you are studying.
-
-
Possible Cause 3: Off-target effects. At higher concentrations, this compound might interact with other receptors or signaling pathways, leading to unexpected or confounding results.
Problem: Adverse effects observed in animals.
-
Possible Cause: On-target toxicity. Endothelin receptor antagonists as a class have been associated with certain adverse effects.[7]
-
Troubleshooting Tip: Monitor animals closely for signs of toxicity. Common class-wide side effects of endothelin receptor antagonists observed in clinical trials include fluid retention and hepatotoxicity.[7] If such effects are observed, consider reducing the dose or exploring alternative dosing schedules.
-
Data Presentation
Table 1: Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Endothelin Receptor A (ETA) | 0.062 nM |
| Endothelin Receptor B (ETB) | 2.25 nM |
This data is based on commercially available information and should be confirmed in your experimental system.
Experimental Protocols
Note: Specific, detailed protocols for this compound are not widely published. The following are generalized protocols that should be adapted and optimized for your specific experimental needs.
In Vitro: Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to ETA and ETB receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cell lines).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled endothelin (e.g., [¹²⁵I]-ET-1).
-
Add a range of concentrations of this compound (e.g., from 1 pM to 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
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To determine non-specific binding, include a set of wells with a high concentration of a non-labeled endothelin receptor antagonist.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
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Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition binding model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo: Evaluation in a Hypertension Animal Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a model of hypertension.
-
Animal Model:
-
Use a well-established animal model of hypertension, such as spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertensive mice.
-
-
Formulation and Dosing:
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Prepare a stable and biocompatible formulation of this compound. A common starting point for poorly soluble compounds is a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The optimal formulation should be determined experimentally.
-
Based on in vitro potency and any available pharmacokinetic data, determine a suitable dose range for the in vivo study. A dose-response study is recommended to identify the optimal dose.
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Blood Pressure Measurement:
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Acclimate the animals to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the start of the experiment to minimize stress-induced fluctuations.
-
Measure baseline blood pressure before administering the compound.
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After administration of this compound or vehicle, measure blood pressure at several time points (e.g., 1, 2, 4, 8, and 24 hours post-dose) to assess the time course of the antihypertensive effect.
-
-
Data Analysis:
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Calculate the change in blood pressure from baseline for each animal.
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Compare the blood pressure changes in the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Visualizations
Caption: Simplified signaling pathway of Endothelin-1 (ET-1) and the points of intervention by this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trials with endothelin receptor antagonists: what went wrong and where can we improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Optimizing L-749329 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the farnesyltransferase inhibitor, L-749329, in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental conditions and overcome common challenges.
I. Understanding this compound: Mechanism of Action
This compound is a potent and specific inhibitor of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily. Farnesylation involves the attachment of a farnesyl group to a cysteine residue at the C-terminus of a target protein, a process essential for its localization to the cell membrane and subsequent activation of downstream signaling pathways.
By inhibiting FTase, this compound prevents the farnesylation and activation of Ras, a protein frequently mutated and hyperactivated in various cancers. This disruption of the Ras signaling cascade can lead to the inhibition of cell proliferation, survival, and tumorigenesis.
Furthermore, the inhibition of farnesyltransferase can also impact other signaling pathways. For instance, the Rheb GTPase, a key activator of the mTORC1 signaling complex, is also a substrate for FTase. Therefore, this compound can indirectly inhibit the mTOR pathway, which is a central regulator of cell growth, metabolism, and autophagy.
II. Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Diagram 1: Simplified Ras Signaling Pathway and Inhibition by this compound
Caption: Inhibition of Farnesyltransferase by this compound blocks Ras activation.
Diagram 2: Downstream Effect of this compound on the mTORC1 Pathway
Caption: this compound can indirectly inhibit mTORC1 signaling.
Diagram 3: Experimental Workflow for Determining IC50 of this compound
Caption: A typical workflow for determining the IC50 of this compound.
III. Quantitative Data Summary
Disclaimer: Extensive literature searches did not yield specific published IC50 values for this compound in various cancer cell lines. The following table provides a general framework for presenting such data once it is experimentally determined. Researchers should perform dose-response experiments to establish the IC50 for their specific cell line of interest.
| Cell Line | Cancer Type | Recommended Starting Concentration Range (µM) | Experimentally Determined IC50 (µM) | Notes |
| e.g., A549 | e.g., Lung Carcinoma | 0.01 - 10 | To be determined | e.g., Ras mutant |
| e.g., MCF-7 | e.g., Breast Cancer | 0.01 - 10 | To be determined | e.g., Ras wild-type |
| e.g., PANC-1 | e.g., Pancreatic Cancer | 0.01 - 10 | To be determined | e.g., K-Ras mutant |
IV. Experimental Protocols
A. Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.005 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
V. Troubleshooting and FAQs
Q1: I am observing high variability between my replicate wells. What could be the cause?
A1: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting steps.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or medium without cells and not use them for experimental data points.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting volumes for both cells and compounds.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of solution. Visually inspect your stock solutions and dilutions for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower starting concentration.
Q2: My dose-response curve is flat, suggesting no inhibition. What should I do?
A2: A flat dose-response curve may indicate:
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Inactive Compound: Verify the integrity and activity of your this compound stock.
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Insufficient Concentration Range: The concentrations tested may be too low to elicit an inhibitory effect. Try a higher concentration range.
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Resistant Cell Line: The chosen cell line may be resistant to farnesyltransferase inhibition. This could be due to the absence of a Ras mutation or the activation of alternative survival pathways. Consider using a cell line known to be sensitive to FTase inhibitors.
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Assay Interference: Ensure that the components of your assay are not interfering with the activity of this compound.
Q3: I am observing significant cytotoxicity even at very low concentrations. How can I mitigate this?
A3: High cytotoxicity at low concentrations could be due to:
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Off-Target Effects: While this compound is a specific FTase inhibitor, off-target effects can occur, especially at higher concentrations.
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Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of farnesylation.
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Experimental Conditions: The incubation time may be too long. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal incubation period.
To mitigate this:
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Perform a narrower and lower dose-response curve to pinpoint the cytotoxic threshold more accurately.
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Use a less sensitive cell line if the primary goal is to study the specific mechanism of FTase inhibition without confounding cytotoxic effects.
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Corroborate your viability results with a secondary assay, such as a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., caspase activity).
Q4: How do I know if this compound is effectively inhibiting farnesyltransferase in my cells?
A4: To confirm target engagement, you can perform a Western blot analysis to assess the processing of farnesyltransferase substrates.
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HDJ-2 (Hsp40): This protein is a well-established marker for farnesyltransferase activity. In the presence of an effective FTase inhibitor, you will observe an accumulation of the unprocessed, slower-migrating form of HDJ-2.
-
Lamin A/C: The processing of prelamin A to mature lamin A is also dependent on farnesylation. Inhibition of FTase will lead to an accumulation of prelamin A.
By following these guidelines and troubleshooting tips, researchers can effectively optimize the concentration of this compound for their specific cell-based assays, leading to more reliable and reproducible results.
troubleshooting unexpected results with L-749329
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving L-749329, a potent and selective inhibitor of the novel serine/threonine kinase, Kinase Y. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitate formation can be a significant issue, often leading to inconsistent results.[1] First, ensure you are using an appropriate solvent and that the compound is fully dissolved. For this compound, we recommend using analytical grade DMSO (99%) to prepare a concentrated stock solution.[1] When diluting into your aqueous assay medium, ensure the final DMSO concentration is not high enough to cause precipitation or cellular toxicity (typically <0.5%). If precipitation is observed in the final medium, try vortexing the solution gently or sonicating for a short period. It is also crucial to check for precipitation in your assay plates, as this can interfere with readings, especially in absorbance-based assays like the MTT assay.[1]
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of Kinase Y. Is this expected?
A2: While this compound is designed to be a selective inhibitor of Kinase Y, off-target effects or non-specific cytotoxicity can occur, particularly at higher concentrations. The choice of assay to determine cytotoxicity can also influence the results.[2] We recommend performing multiple assays to evaluate cell viability, metabolic activity, and membrane integrity.[2] To distinguish between specific, on-target cytotoxicity and non-specific effects, consider the following:
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Dose-Response Curve: Perform a wide dose-response experiment to determine the IC50 for cell viability and compare it to the IC50 for Kinase Y inhibition. A large window between these two values indicates good specificity.
-
Control Compound: Include a structurally related but inactive control compound if available.
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Rescue Experiment: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by adding a downstream product of the inhibited pathway.
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Assay-Specific Artifacts: Some assay reagents themselves can be cytotoxic. For example, the MTT reagent can be toxic to some cell lines with longer exposure times.[3]
Q3: My results with this compound are not reproducible between experiments. What are the common causes for this?
A3: Lack of reproducibility is a common challenge in cell-based assays.[1] Several factors, both biological and technical, can contribute to this variability.[1]
-
Biological Factors:
-
Technical Factors:
-
Compound Handling: Ensure consistent dissolution and dilution of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
-
Pipetting and Edge Effects: Inconsistent pipetting can introduce errors. Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter are prone to evaporation.[1] It is good practice to fill the outer wells with PBS or sterile water to minimize this.[1]
-
Instrumentation: Ensure the plate reader settings are consistent between experiments.[1]
-
Troubleshooting Unexpected Results
| Observation | Potential Cause | Suggested Action |
| Complete loss of this compound activity | Compound degradation | Prepare a fresh stock solution from powder. Aliquot and store at -80°C. |
| Incorrect concentration calculation | Double-check all calculations for dilutions. | |
| Higher than expected IC50 value | Cell density too high | Optimize cell seeding density. Higher cell numbers may require higher compound concentrations. |
| Presence of binding proteins in serum | Reduce the serum concentration in your assay medium or use a serum-free medium if possible for the duration of the treatment. | |
| Inconsistent readings within the same plate | Uneven cell distribution or compound precipitation | Ensure a single-cell suspension before seeding. Check for precipitate under a microscope. Use a plate shaker for a short duration after adding the compound.[1] |
| Edge effects in the microplate | Avoid using the perimeter wells for experimental samples.[1] Fill them with PBS instead.[1] |
Experimental Protocols
Protocol: Measuring Cell Viability using the MTT Assay
This protocol is for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa) in a 96-well plate format.
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Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a 10 mM DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
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Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Mix gently on a plate shaker to ensure complete solubilization.[3]
-
Record the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (which represents 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
-
Visual Guides
A general workflow for troubleshooting unexpected experimental results.
This compound is a specific inhibitor of the hypothetical Kinase Y.
References
how to prevent L-749329 degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of L-749329 to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, chemically known as 1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine, is a ligand for the endothelin A (ETA) and endothelin B (ETB) receptors. As an endothelin receptor antagonist, it blocks the binding of endothelin peptides to their receptors, thereby inhibiting downstream signaling pathways. These pathways are involved in numerous physiological processes, including vasoconstriction, cell proliferation, and hormone production.
Q2: What are the primary factors that can cause degradation of this compound?
While specific degradation pathways for this compound have not been extensively published, common causes of degradation for similar small molecule organic compounds include:
-
Hydrolysis: Breakdown of the molecule due to reaction with water. The sulfonyl group and other susceptible bonds could be liable to hydrolysis under acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV radiation.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation processes.
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C. Protect from light and moisture.
-
In Solution: Prepare solutions fresh for each experiment if possible. If stock solutions must be stored, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C and protect from light. The choice of solvent can also impact stability; consult the manufacturer's datasheet for recommended solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | - Prepare a fresh stock solution from solid compound. - Perform a quality control check on the new stock solution (e.g., via HPLC or mass spectrometry). - Aliquot the new stock solution into single-use vials to prevent freeze-thaw cycles. |
| Improper storage of the compound. | - Review storage conditions. Ensure the solid compound is stored at -20°C and solutions at -80°C, both protected from light and moisture. | |
| Precipitate observed in the stock solution upon thawing. | Poor solubility in the chosen solvent or compound degradation. | - Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the compound may have degraded, and a fresh solution should be prepared. - Consider using a different solvent if solubility issues persist. |
| Discoloration of the solid compound or solution. | Potential chemical degradation. | - Do not use the discolored compound. - Order a new batch of the compound and store it under the recommended conditions. |
Quantitative Data Summary
Table 1: Illustrative Stability of a Generic Small Molecule Inhibitor in Solution
| Solvent | Storage Temperature | Stability (Time to 10% Degradation) |
| DMSO | -80°C | > 6 months |
| DMSO | -20°C | 1 month |
| DMSO | 4°C | 1 week |
| DMSO | Room Temperature (25°C) | < 24 hours |
| Aqueous Buffer (pH 7.4) | 4°C | 48 hours |
| Aqueous Buffer (pH 7.4) | Room Temperature (25°C) | < 8 hours |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.
1. Materials:
- This compound solid
- High-purity solvent (e.g., DMSO, Ethanol)
- Aqueous buffer of choice
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
- Immediately analyze a sample of the freshly prepared solution by HPLC to obtain the initial peak area of this compound (Time 0).
- Aliquot the remaining solution into several vials and store them under the desired test conditions (e.g., 4°C, room temperature).
- At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot and analyze it by HPLC.
- Record the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Endothelin Receptor Signaling Pathway
This compound acts as an antagonist at the ETA and ETB receptors, blocking the signaling cascade initiated by endothelin (ET).
Caption: Endothelin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a research compound like this compound.
Caption: A generalized experimental workflow for assessing the stability of this compound.
Technical Support Center: Addressing Off-Target Effects of L-749329
Disclaimer: Publicly available information on a compound specifically designated "L-749329" is limited. The following technical support guide is structured to address the common challenges of off-target effects for a hypothetical small molecule inhibitor, here referred to as this compound, a potent inhibitor of the fictional "Kinase Y". The principles, experimental protocols, and troubleshooting strategies are broadly applicable to researchers working with kinase inhibitors and other targeted therapeutic agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues researchers might encounter during their experiments with this compound, with a focus on distinguishing on-target from off-target effects.
FAQ 1: Why am I observing a more potent cytotoxic effect in my cell line than expected based on the IC50 for Kinase Y?
Possible Cause: this compound may be inhibiting other essential kinases or cellular proteins, leading to off-target toxicity.
Troubleshooting Steps:
-
Dose-Response Curve Analysis: Perform a dose-response curve in your cell line and compare the EC50 for cell viability with the known IC50 for Kinase Y. A significant discrepancy suggests off-target effects.
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. This can be done through commercial services that offer panels of hundreds of kinases.
-
Control Compound: Use a structurally related but inactive control compound, if available, to see if the cytotoxic effect is specific to the active molecule.
-
Rescue Experiment: If possible, overexpress a resistant mutant of Kinase Y in your cells. If the cells are still sensitive to this compound, it strongly indicates off-target effects are responsible for the cytotoxicity.
FAQ 2: My phenotypic readout (e.g., cell migration, apoptosis) is not consistent with the known function of Kinase Y. What could be the reason?
Possible Cause: The observed phenotype might be a result of this compound modulating a different signaling pathway through an off-target kinase.
Troubleshooting Steps:
-
Pathway Analysis: Investigate the phosphorylation status of key downstream effectors of the most likely off-target kinases identified in a profiling screen. For example, if a Src family kinase is a suspected off-target, probe for changes in Src substrate phosphorylation.
-
Use of Alternative Inhibitors: Corroborate your findings using another inhibitor of Kinase Y with a different chemical scaffold and off-target profile. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Kinase Y. Compare the phenotype from genetic knockdown with that of this compound treatment. Concordant results support an on-target effect.
FAQ 3: I'm seeing conflicting results between my in vitro kinase assays and my cell-based assays.
Possible Cause: Discrepancies can arise from differences in drug metabolism, cell permeability, or the engagement of off-target proteins within the complex cellular environment.
Troubleshooting Steps:
-
Cellular Target Engagement Assay: Perform an assay to confirm that this compound is binding to Kinase Y in your cells at the concentrations used. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be employed.
-
Metabolism and Stability Analysis: Assess the stability and potential metabolism of this compound in your cell culture medium and within the cells. The active concentration of the compound may be different from what is added.
-
Washout Experiment: To determine if the effect is reversible and linked to target occupancy, treat cells with this compound, then wash the compound out and monitor the reversal of the phenotype and target phosphorylation over time.
Data Presentation
For our hypothetical this compound, a kinase profiling screen might yield data that can be summarized as follows:
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase Y | Potential Implication |
| Kinase Y (On-Target) | 5 | - | Primary therapeutic target |
| Kinase Z | 50 | 10x | Moderate off-target activity |
| Src Family Kinase | 250 | 50x | Potential for off-target effects at higher concentrations |
| EGFR | >1000 | >200x | Low probability of direct off-target inhibition |
| VEGFR2 | 800 | 160x | Potential for anti-angiogenic effects at high doses |
Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling Analysis
This protocol is designed to assess the phosphorylation status of proteins downstream of Kinase Y and potential off-target kinases.
-
Cell Culture and Treatment: Plate cells (e.g., 1 x 10^6 cells per well in a 6-well plate) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Kinase Y substrate, anti-phospho-Src, anti-total Kinase Y, anti-total Src, and a loading control like GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of this compound to Kinase Y in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the aggregated protein by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble Kinase Y remaining at each temperature by Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble Kinase Y as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for off-target validation.
Technical Support Center: Refining L-749329 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endothelin receptor antagonist, L-749329, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptide molecule that acts as a competitive antagonist for both endothelin receptor type A (ETA) and type B (ETB). Endothelins are potent vasoconstrictor peptides, and by blocking their receptors, this compound can inhibit these effects. The endothelin signaling pathway is initiated by the binding of endothelin peptides to their G-protein coupled receptors, which can activate several downstream signaling cascades, including the MAPK, PI3K/AKT, NFκB, and calcineurin pathways.
Q2: What are the potential therapeutic applications of this compound?
A2: As an endothelin receptor antagonist, this compound has potential applications in conditions characterized by excessive vasoconstriction and cell proliferation. These may include cardiovascular diseases such as hypertension and heart failure.
Q3: What are the known adverse effects of endothelin receptor antagonists in animal models?
A3: Common adverse effects observed with endothelin receptor antagonists in preclinical and clinical studies include hepatic transaminitis (liver enzyme elevation), peripheral edema, and anemia. Careful monitoring for these effects is recommended during in vivo studies.
Q4: In which animal models is this compound typically studied?
A4: While specific studies on this compound are limited in publicly available literature, endothelin receptor antagonists are commonly evaluated in rodent models (mice and rats) and larger animal models such as dogs to assess their pharmacokinetic and pharmacodynamic properties.
Troubleshooting Guides
This section provides practical guidance for common challenges encountered during the in vivo delivery of this compound.
Oral Administration (Gavage)
Issue 1: Low or variable oral bioavailability.
-
Question: After oral administration of this compound, I am observing inconsistent and low plasma concentrations. What could be the cause and how can I improve it?
-
Answer: Low oral bioavailability is a common challenge for poorly water-soluble compounds like many endothelin receptor antagonists. Several factors could be contributing to this issue:
-
Poor Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Formulation Issues: The vehicle used to suspend or dissolve this compound may not be optimal for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different formulation strategies to enhance solubility. This can include using co-solvents, surfactants, or lipid-based delivery systems. Refer to the Experimental Protocols section for example formulations.
-
Particle Size Reduction: Reducing the particle size of the this compound powder through techniques like micronization or nanocrystal formulation can increase the surface area for dissolution.
-
Consider Salt Forms: If applicable, investigating different salt forms of this compound might improve its solubility and dissolution rate.
-
Evaluate Transporters and Metabolism: Investigate if this compound is a substrate for efflux transporters (like P-glycoprotein) in the gut or undergoes significant first-pass metabolism. Co-administration with an inhibitor of these processes (in a research setting) could help clarify their role.
-
Issue 2: Animal distress or injury during gavage.
-
Question: My mice are showing signs of stress and I've had incidents of regurgitation during oral gavage. How can I refine my technique?
-
Answer: Proper gavage technique is crucial for animal welfare and data accuracy.
-
Proper Restraint: Ensure the mouse is properly restrained to prevent movement and injury. The head, neck, and body should be in a straight line.
-
Correct Needle Size and Placement: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. Measure the needle from the tip of the nose to the last rib to ensure it reaches the stomach. Insert the needle gently along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.
-
Volume Limits: Adhere to recommended maximum oral gavage volumes for the specific animal model.
-
Intravenous Administration
Issue 1: Precipitation of this compound upon injection.
-
Question: I am observing precipitation or cloudiness when I administer my this compound formulation intravenously, leading to tail vein swelling in my rats. What is causing this?
-
Answer: This is a critical issue that can lead to embolism and harm to the animal. It is likely due to the poor aqueous solubility of this compound.
-
Formulation Incompatibility: The formulation may not be suitable for intravenous administration, and the compound is precipitating upon contact with the aqueous environment of the blood.
Troubleshooting Steps:
-
Formulation Re-evaluation: Develop a formulation specifically for intravenous use. This may involve using solubilizing agents such as co-solvents (e.g., DMSO, PEG 400), cyclodextrins, or lipid-based formulations like liposomes or nanoemulsions. The goal is to create a stable solution or a fine, stable suspension that will not precipitate upon dilution in the bloodstream.
-
Slow Infusion: Administering the formulation as a slow infusion rather than a bolus injection can allow for gradual dilution and may prevent precipitation.
-
Filtration: Ensure the final formulation is filtered through a sterile 0.22 µm filter before injection to remove any pre-existing particulates.
-
pH Adjustment: If this compound's solubility is pH-dependent, adjusting the pH of the formulation to a physiologically compatible range might improve its solubility in blood.
-
Issue 2: Difficulty in tail vein cannulation.
-
Question: I am having trouble successfully cannulating the tail vein in my mice for IV administration.
-
Answer: Tail vein injection requires practice and a steady hand.
-
Vasodilation: Warming the tail using a heat lamp or warm water compress can help dilate the veins, making them more visible and easier to access.
-
Proper Restraint: Use an appropriate restraint device to keep the mouse still.
-
Sharp, New Needles: Always use a new, sharp, and appropriate gauge needle (e.g., 27-30G for mice) for each animal.
-
Start Distally: Begin injection attempts towards the distal end of the tail. If an attempt is unsuccessful, you can move to a more proximal site.
-
Quantitative Data
Due to the limited availability of public data specific to this compound, the following tables present example pharmacokinetic parameters based on typical values for orally and intravenously administered small molecule endothelin receptor antagonists in various animal models. These tables are for illustrative purposes to guide experimental design and data comparison.
Table 1: Example Pharmacokinetic Parameters of an Endothelin Receptor Antagonist (Oral Administration)
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | 10 | 850 | 1.5 | 4200 | 3.5 | 45 |
| Rat | 10 | 1200 | 2.0 | 7500 | 5.0 | 60 |
| Dog | 5 | 1500 | 2.5 | 11000 | 7.0 | 75 |
Table 2: Example Pharmacokinetic Parameters of an Endothelin Receptor Antagonist (Intravenous Administration)
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mouse | 2 | 2500 | 933 | 3.0 | 35.7 | 7.7 |
| Rat | 2 | 3500 | 1250 | 4.5 | 26.7 | 7.2 |
| Dog | 1 | 4000 | 1467 | 6.5 | 11.4 | 4.5 |
Note: These values are hypothetical and should be replaced with experimentally determined data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the delivery of a compound like this compound.
Protocol 1: Oral Gavage Formulation and Administration in Mice
Objective: To administer a uniform dose of this compound orally to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile water
-
Vortex mixer
-
Gavage needles (flexible, 20-22 gauge with a ball tip)
-
1 mL syringes
Procedure:
-
Formulation Preparation (Suspension): a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg). b. Weigh the this compound powder accurately. c. If necessary, triturate the powder in a mortar and pestle to reduce particle size. d. Gradually add the 0.5% CMC solution to the powder while triturating to form a smooth paste. e. Transfer the paste to a sterile container and add the remaining vehicle. f. Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.
-
Animal Dosing: a. Weigh each mouse immediately before dosing to calculate the exact volume to be administered. b. Gently restrain the mouse, ensuring the head and body are in a straight line. c. Insert the gavage needle into the esophagus until the pre-measured depth is reached. d. Administer the suspension slowly and steadily. e. Observe the mouse for a few minutes post-dosing for any signs of distress.
Protocol 2: Intravenous Formulation and Administration in Rats
Objective: To administer a solubilized form of this compound intravenously to rats.
Materials:
-
This compound powder
-
Solubilizing vehicle (e.g., a mixture of DMSO, PEG 400, and sterile saline in a 10:40:50 ratio)
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Insulin syringes with 27-30 gauge needles
-
Rat restraint device
-
Heat lamp
Procedure:
-
Formulation Preparation (Solution): a. Calculate the required amount of this compound and vehicle for the desired dose (e.g., 2 mg/kg) and injection volume (e.g., 2 mL/kg). b. Weigh the this compound powder accurately. c. Dissolve the powder in DMSO first. d. Add the PEG 400 and vortex until the solution is clear. e. Finally, add the sterile saline and vortex again. f. Draw the solution into a syringe through a 0.22 µm filter to ensure sterility and remove any particulates.
-
Animal Dosing: a. Weigh each rat before injection. b. Place the rat in a restraint device, exposing the tail. c. Warm the tail under a heat lamp for 1-2 minutes to dilate the lateral tail veins. d. Swab the tail with 70% ethanol. e. Insert the needle, bevel up, into one of the lateral tail veins. f. Administer the solution slowly as a bolus injection or via an infusion pump. g. Apply gentle pressure to the injection site with sterile gauze after removing the needle to prevent bleeding.
Visualizations
Signaling Pathways
Technical Support Center: Overcoming Resistance to L-749329 in Cell Lines
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Disclaimer: Initial searches for "this compound" did not yield specific information on a compound with this identifier in publicly available scientific literature. The following troubleshooting guide is based on general principles of drug resistance in cell lines and may need to be adapted once the specific target and mechanism of action of this compound are known. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the mTOR signaling pathway, a common target in cancer research.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What are the common mechanisms of resistance to mTOR inhibitors?
A1: Resistance to mTOR inhibitors can arise through several mechanisms:
-
Activation of bypass signaling pathways: Cells can compensate for mTOR inhibition by upregulating alternative survival pathways, such as the PI3K/AKT or MAPK/ERK pathways.
-
Mutations in the drug target: Genetic mutations in the mTOR protein can prevent this compound from binding effectively.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
-
Alterations in downstream effectors: Changes in the expression or activity of proteins downstream of mTOR can render its inhibition ineffective.
Q2: How can I confirm that my cell line is truly resistant to this compound?
A2: To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
Q3: What initial steps should I take to investigate the mechanism of resistance in my cell line?
A3: A good starting point is to investigate the activation status of key signaling pathways. You can use techniques like Western blotting to examine the phosphorylation levels of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways in both sensitive and resistant cells, with and without this compound treatment.
Troubleshooting Guide
Problem: Decreased Sensitivity to this compound (Increased IC50)
Possible Cause 1: Activation of Bypass Signaling Pathways
-
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Culture both parental (sensitive) and this compound-resistant cells to 70-80% confluency. Treat cells with this compound at a concentration that effectively inhibits mTOR in the parental line for various time points (e.g., 0, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-S6K (Thr389), total S6K).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the phosphorylation status of these proteins between sensitive and resistant cells. Increased phosphorylation of AKT or ERK in resistant cells upon this compound treatment suggests the activation of bypass pathways.
-
Possible Cause 2: Increased Drug Efflux
-
Experimental Protocol: Drug Efflux Assay using a Fluorescent Substrate
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate.
-
Dye Loading: Incubate the cells with a fluorescent substrate of efflux pumps (e.g., Calcein-AM or Rhodamine 123).
-
Treatment: Treat the cells with this compound or a known efflux pump inhibitor (e.g., Verapamil) for a defined period.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Analysis: Reduced intracellular fluorescence in resistant cells compared to sensitive cells, which can be reversed by an efflux pump inhibitor, indicates increased drug efflux.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 250 | 25 |
Table 2: Hypothetical Western Blot Densitometry Analysis
| Treatment | Cell Line | p-AKT/Total AKT (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Vehicle | Parental | 1.0 | 1.0 |
| This compound | Parental | 0.2 | 1.1 |
| Vehicle | Resistant | 1.2 | 1.5 |
| This compound | Resistant | 1.1 | 3.5 |
Signaling Pathways and Workflows
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound resistance in cell lines.
L-749329 experimental variability and reproducibility
Data Unavailability Notice
Comprehensive searches for the compound "L-749329" have yielded no specific information regarding its mechanism of action, experimental applications, or any associated data concerning variability and reproducibility. The search results did not provide any identifiable information for a compound with this designation.
Therefore, the creation of a technical support center with troubleshooting guides, FAQs, quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound is not possible at this time.
To receive the requested support, please provide a valid and specific topic, such as a different compound name, a biological pathway, or an experimental technique. Once a valid topic is provided, a comprehensive technical support center can be developed to address the core requirements of data presentation, experimental protocols, and mandatory visualizations.
Validation & Comparative
A Comparative Guide to L-749329 and Other Human Cytomegalovirus (HCMV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational human cytomegalovirus (HCMV) protease inhibitor, L-749329, with other known anti-HCMV agents. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, inhibitory potencies, and the experimental methods used for their evaluation.
Introduction to HCMV Inhibition
Human cytomegalomegalovirus (HCMV) is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals and congenitally infected newborns. Current antiviral therapies primarily target the viral DNA polymerase. However, the emergence of drug-resistant viral strains necessitates the development of novel inhibitors with different mechanisms of action. This compound is a potent and specific inhibitor of the HCMV protease, an enzyme essential for viral replication, representing a promising alternative therapeutic strategy.
Mechanism of Action of this compound
This compound is a covalent inhibitor of the HCMV protease (also known as assemblin). It forms a stable, covalent bond with a key serine residue within the active site of the protease. This irreversible inhibition blocks the processing of the viral assembly protein precursor, which is a critical step in the formation of mature, infectious virions.
Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of this compound and other selected anti-HCMV drugs. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines, viral strains, and assay methodologies.
Table 1: In Vitro Activity against HCMV Protease (Enzymatic Assays)
| Inhibitor | Target | IC50 / Ki | Assay Type |
| This compound | HCMV Protease | Data not available in direct comparative studies | Enzymatic Assay |
| Other Protease Inhibitors | HCMV Protease | Varies by compound | Enzymatic Assay |
Disclaimer: Specific IC50 or Ki values for this compound from direct comparative enzymatic assays were not publicly available at the time of this guide's compilation.
Table 2: In Vitro Antiviral Activity against HCMV (Cell-Based Assays)
| Inhibitor | Target | EC50 (µM) | Virus Strain | Cell Line | Assay Type |
| This compound | HCMV Protease | Data not available in direct comparative studies | - | - | - |
| Ganciclovir | DNA Polymerase | 1.7 - 3.79[1][2] | AD169, Clinical Isolates | Human Fibroblast | Plaque Reduction, Flow Cytometry |
| Foscarnet | DNA Polymerase | 100 - 300[3] | Various | - | In vitro replication |
| Maribavir | pUL97 Kinase | 0.12 (as 1263W94)[4] | AD169 | MRC-5 | DNA Hybridization |
| Letermovir | Terminase Complex | 0.00244 (2.44 nM)[5] | BADrUL131-Y | ARPE-19 | Checkerboard Assay |
Disclaimer: The EC50 values are sourced from different studies and are presented for informational purposes. Direct comparison requires head-to-head studies under identical conditions.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: HCMV replication cycle and targets of various inhibitors.
Caption: Covalent inhibition of HCMV protease by this compound.
Caption: General workflow for a plaque reduction assay.
Experimental Protocols
HCMV Protease Enzymatic Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the HCMV protease.
Materials:
-
Recombinant HCMV protease
-
Fluorogenic peptide substrate specific for HCMV protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant HCMV protease to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 420 nm).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.
HCMV Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Human foreskin fibroblast (HFF) cells
-
HCMV strain (e.g., AD169)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose)
-
Test compound (e.g., this compound)
-
Crystal violet staining solution
-
6-well or 24-well cell culture plates
Procedure:
-
Seed HFF cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Infect the confluent cell monolayers with a known titer of HCMV for a specified adsorption period (e.g., 1-2 hours).
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Incubate the plates for 7-14 days at 37°C in a CO2 incubator until plaques are visible in the virus control wells.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus control.
-
Plot the percentage of plaque reduction against the inhibitor concentration to determine the EC50 value.
Conclusion
This compound represents a promising class of anti-HCMV compounds that target the viral protease, a mechanism distinct from currently approved therapies. While direct comparative data is limited, understanding its covalent mechanism of action and the methodologies for its evaluation provides a strong foundation for further research. The development of novel inhibitors like this compound is crucial for expanding the therapeutic arsenal against HCMV and addressing the challenge of drug resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and potential clinical utility of this compound.
References
- 1. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the combined effect of letermovir and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
L-749329 in the Landscape of Farnesyltransferase Inhibitors: A Comparative Analysis with Lonafarnib
For researchers and professionals in drug development, understanding the comparative efficacy of novel compounds within a specific class is paramount. This guide provides a detailed comparison of the farnesyltransferase inhibitor (FTI) L-749329 with the well-characterized competitor compound, Lonafarnib. While direct comparative efficacy data for this compound is limited in the public domain, this guide offers a comprehensive overview of Lonafarnib's performance, supported by experimental data and detailed protocols, to serve as a benchmark for evaluating compounds like this compound.
Farnesyltransferase inhibitors are a class of investigational anti-cancer agents that target the enzyme farnesyltransferase. This enzyme is responsible for the post-translational farnesylation of numerous proteins, most notably the Ras family of small GTPases. Farnesylation is a crucial step for the proper localization and function of Ras in mediating signal transduction pathways that drive cell growth, proliferation, and survival. By inhibiting this process, FTIs can disrupt aberrant signaling in cancer cells.
Quantitative Efficacy Data: Lonafarnib
The following tables summarize the in vitro and in vivo efficacy of Lonafarnib from various studies.
Table 1: In Vitro Efficacy of Lonafarnib
| Target/Assay | Cell Line/System | IC50 (nM) | Reference |
| Farnesyltransferase (FTase) | Enzyme Assay | 1.9 | [1][2] |
| H-Ras Farnesylation | Whole Cell Assay | - | [2] |
| K-Ras Farnesylation | Whole Cell Assay | 5.2 | [2] |
| N-Ras Farnesylation | Whole Cell Assay | 2.8 | [2] |
| Anchorage-Independent Growth | HCT116 (Colon Cancer) | - | [2] |
| Anchorage-Independent Growth | MCF-7 (Breast Cancer) | - | [2] |
Table 2: In Vivo Efficacy of Lonafarnib
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Human Lung Carcinoma Xenograft (HTB177) | 50 mg/kg, p.o., bid | Up to 69% | [3] |
| Glioblastoma Xenografts (XEN01, XEN05, XEN08) | 50 mg/kg, p.o., bid | Significant inhibition | [3] |
Signaling Pathway
Farnesyltransferase inhibitors primarily exert their effects by disrupting the Ras signaling cascade. Downstream pathways affected include the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are critical for cell cycle progression and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of farnesyltransferase inhibitors.
In Vitro Farnesyltransferase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the farnesyltransferase enzyme.
Methodology:
-
Reagents and Materials: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled Ras-derived peptide substrate (e.g., Dansyl-GCVLS), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT), and the test compound (this compound or competitor).
-
Procedure: a. The test compound is serially diluted in DMSO and then diluted in assay buffer. b. In a 96-well plate, the enzyme, peptide substrate, and test compound are mixed and incubated for 15 minutes at room temperature. c. The reaction is initiated by the addition of FPP. d. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C. e. The reaction is stopped, and the degree of farnesylation is measured by detecting the change in fluorescence of the peptide substrate using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours). c. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells. d. The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution). e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells, and the IC50 value (the concentration that inhibits cell viability by 50%) is calculated from the dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
Objective: To evaluate the effect of a compound on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.
Methodology:
-
Preparation of Agar Layers: a. A base layer of 0.6% agar in culture medium is prepared and allowed to solidify in 6-well plates. b. A top layer of 0.3% agar in culture medium containing a single-cell suspension of the cancer cells is prepared.
-
Procedure: a. The top agar-cell suspension is overlaid onto the solidified base agar layer. b. The cells are treated with different concentrations of the test compound by incorporating it into the top agar layer or by adding it to the overlying culture medium. c. The plates are incubated for 2-4 weeks to allow for colony formation. d. Fresh medium containing the test compound is added periodically to the plates.
-
Data Analysis: Colonies are stained with a vital stain (e.g., crystal violet) and counted using a microscope or an automated colony counter. The number and size of colonies in the treated groups are compared to the vehicle-treated control group to determine the inhibitory effect of the compound.
In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Human cancer cells are subcutaneously injected into the flanks of the mice. b. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle. d. Tumor size is measured regularly using calipers, and tumor volume is calculated using the formula: (length x width^2)/2. e. The body weight of the mice is monitored as an indicator of toxicity.
-
Data Analysis: The tumor growth curves of the treated group are compared to the control group. The percentage of tumor growth inhibition is calculated at the end of the study.
Discussion and Conclusion
While this guide provides a robust framework for evaluating farnesyltransferase inhibitors, using Lonafarnib as a prime example, the lack of publicly available, direct comparative data for this compound necessitates a cautious approach. Researchers interested in this compound would need to conduct head-to-head studies against established FTIs like Lonafarnib or Tipifarnib using the standardized protocols outlined above. Such studies would be essential to definitively determine the relative potency and efficacy of this compound and its potential as a therapeutic agent. The provided experimental designs and the signaling pathway context offer a clear roadmap for such an investigation.
References
In-Depth Specificity Analysis of L-749329: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the compound L-749329. Due to the lack of publicly available information on a compound with the designation "this compound," this guide will utilize data for L-745,870 , a well-characterized and potent antagonist of the dopamine D4 receptor, as a representative example to illustrate the principles and methodologies of specificity validation. This comparative analysis will provide researchers with a framework for evaluating the selectivity of novel compounds against their intended targets.
Executive Summary
Validating the specificity of a chemical probe or drug candidate is paramount in research and development. Off-target effects can lead to misleading experimental results and potential toxicity. This guide details the specificity profile of the dopamine D4 receptor antagonist, L-745,870, by comparing its binding affinity and functional activity against a panel of related and unrelated receptors. The provided data and experimental protocols serve as a benchmark for researchers aiming to characterize novel compounds.
Comparative Analysis of Binding Affinity and Potency
The following table summarizes the binding affinity (Ki) of L-745,870 for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes and the serotonin transporter (5-HTT). Lower Ki values indicate higher binding affinity.
| Target | L-745,870 Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Dopamine D4 Receptor | 0.3 | Clozapine | 10 |
| Dopamine D2 Receptor | >10,000 | Haloperidol | 1.5 |
| Dopamine D3 Receptor | 1,800 | (+)-7-OH-DPAT | 0.8 |
| Serotonin Transporter (5-HTT) | >10,000 | Fluoxetine | 1.1 |
Data Interpretation: L-745,870 demonstrates high affinity for the dopamine D4 receptor with a Ki value of 0.3 nM. Importantly, it exhibits exceptional selectivity, with over 33,000-fold lower affinity for the D2 and 5-HTT targets and 6,000-fold lower affinity for the D3 receptor. This high degree of selectivity makes L-745,870 a valuable tool for specifically probing the function of the D4 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the specificity of L-745,870.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of L-745,870 for various receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D4, D2, D3) are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.
-
Radioligand: A specific radioligand for the target receptor is used (e.g., [3H]spiperone for D2, D3, and D4 receptors).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (L-745,870).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Measurement)
Objective: To assess the functional activity of L-745,870 as an antagonist at the dopamine D4 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine D4 receptor are cultured.
-
Agonist Stimulation: The cells are stimulated with a known D4 receptor agonist (e.g., quinpirole) to induce a functional response (e.g., inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels).
-
Antagonist Treatment: Prior to agonist stimulation, cells are pre-incubated with increasing concentrations of L-745,870.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer [TR-FRET] assay).
-
Data Analysis: The ability of L-745,870 to block the agonist-induced decrease in cAMP is quantified, and the IC50 value for its antagonist activity is determined.
Visualizing Key Pathways and Workflows
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.
Experimental Workflow for Specificity Validation
Caption: A generalized workflow for validating the specificity of a chemical compound.
Comparative Cross-Reactivity Analysis of L-749329: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the endothelin receptor antagonist L-749329. The focus of this document is to objectively present its cross-reactivity profile within the endothelin receptor family based on available data.
This compound is a non-peptide antagonist of endothelin receptors. Understanding its selectivity is crucial for interpreting experimental results and predicting potential in vivo effects. This guide summarizes the available binding affinity data for this compound and compares it with other well-characterized endothelin receptor antagonists.
Quantitative Data Summary: Endothelin Receptor Antagonist Selectivity
The following table summarizes the binding affinities and selectivity ratios of this compound and other representative endothelin receptor antagonists for the endothelin A (ETA) and endothelin B (ETB) receptors. This compound is characterized as a mixed antagonist, showing less than 100-fold selectivity for the ETA receptor. In human heart tissue, it has been reported to not distinguish between the two receptor subtypes.
| Compound | Primary Target(s) | ETA Affinity (Ki, nM) | ETB Affinity (Ki, nM) | Selectivity (ETB/ETA) | Reference |
| This compound | ETA/ETB | Data not specified | Data not specified | < 100 | [General characterization] |
| Bosentan | ETA/ETB | 4.7 | 95 | ~20 | |
| Atrasentan | ETA | 0.036 | 133 | ~3700 | |
| Sitaxentan | ETA | 0.1-1 | >1000 | >1000-10000 | |
| Zibotentan | ETA | 0.068 | 4.2 | ~62 |
Note: Affinity values can vary depending on the experimental conditions and tissue/cell type used. The data presented here are for comparative purposes.
Experimental Protocols: Endothelin Receptor Radioligand Binding Assay
The determination of binding affinity for endothelin receptor antagonists like this compound is typically performed using a competitive radioligand binding assay. Below is a detailed, representative protocol.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1 (a high-affinity, non-selective endothelin receptor ligand).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, potent endothelin receptor antagonist (e.g., 1 µM Bosentan).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.2% Bovine Serum Albumin (BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, [125I]-ET-1, and assay buffer.
-
Non-specific Binding: Cell membranes, [125I]-ET-1, and the non-specific binding control.
-
Competitive Binding: Cell membranes, [125I]-ET-1, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Endothelin Signaling Pathway
Caption: Simplified signaling pathway of endothelin receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
Comparative Analysis of L-749329 and its Analogs as Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the farnesyltransferase inhibitor (FTI) L-749329 and its notable analogs, including L-744,832, Lonafarnib (SCH66336), Tipifarnib (R115777), and FTI-277. Farnesyltransferase inhibitors represent a significant class of therapeutic agents investigated primarily for their anti-cancer properties. Their mechanism of action revolves around the inhibition of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of various cellular proteins, most notably those in the Ras superfamily.
Mechanism of Action: Targeting Protein Farnesylation
Protein farnesylation is a type of prenylation, a process that attaches a farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CAAX box" motif of a target protein. This modification is essential for the proper subcellular localization and function of these proteins, including the Ras and Rheb GTPases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.
By inhibiting FTase, this compound and its analogs prevent the farnesylation of these key signaling proteins. This disruption leads to their mislocalization and inactivation, thereby impeding downstream signaling cascades that are often hyperactivated in cancerous cells. While initially developed to target the well-known oncoprotein Ras, it is now understood that the therapeutic effects of FTIs may also be mediated through the inhibition of other farnesylated proteins like Rheb, which plays a pivotal role in the mTOR signaling pathway.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and its analogs against farnesyltransferase and their inhibitory effects on the growth of various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibition of Farnesyltransferase (FTase)
| Compound | IC50 (nM) vs. FTase | Notes |
| This compound | Data not available in a direct comparative study | A potent peptidomimetic inhibitor. |
| L-744,832 | ~1.5 | A cell-permeable, potent, and selective peptidomimetic inhibitor. |
| Lonafarnib (SCH66336) | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras)[1] | Orally bioavailable, tricyclic non-peptidomimetic inhibitor.[1] |
| Tipifarnib (R115777) | 0.6 (FTase)[2], 0.86 (vs. lamin B peptide)[3], 7.9 (vs. K-RasB peptide)[2] | A potent and specific, non-peptidomimetic quinolinone derivative.[2][4] |
| FTI-277 | 0.5 (human FTase)[5] | A highly potent Ras CAAX peptidomimetic.[5] |
Table 2: Cellular Potency (Growth Inhibition IC50)
| Compound | Cell Line | IC50 (µM) | Notes |
| L-744,832 | Panc-1 (Pancreatic) | 1.3[6] | Demonstrates variable sensitivity across different pancreatic cancer cell lines.[6] |
| Capan-2 (Pancreatic) | 2.1[6] | ||
| BxPC-3 (Pancreatic) | 12.3[7] | ||
| AsPC-1 (Pancreatic) | 14.3 | ||
| Cfpac-1 (Pancreatic) | >50[6] | ||
| Lonafarnib (SCH66336) | Various HNSCC lines | 0.6 - 32.3[1] | Demonstrates variable antiproliferative effects.[1] |
| Tipifarnib (R115777) | CCRF-CEM (Leukemia) | <0.5 (for DNR efflux inhibition)[8] | Also a potent inhibitor of P-glycoprotein.[8] |
| FTI-277 | H-Ras transformed cells | 0.1 (Ras processing inhibition)[9] | Potently inhibits H-Ras processing.[9] |
Experimental Protocols
A representative experimental protocol for determining the in vitro inhibition of farnesyltransferase is provided below. This method is based on a common non-radioactive, fluorescence-based assay.
In Vitro Farnesyltransferase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against farnesyltransferase.
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 20 mM MgCl2, 5 mM DTT)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~485-530 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Substrate Preparation: Prepare a working solution of FTase in assay buffer. Prepare a working solution containing FPP and the dansylated peptide substrate in assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add a small volume of the diluted test compound or vehicle control (DMSO in assay buffer). b. Add the FTase working solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the FPP and dansylated peptide substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes). Protect the plate from light.
-
Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The farnesylation of the dansylated peptide leads to a change in its fluorescence properties.
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Normalize the data to the control wells (vehicle only) to determine the percent inhibition for each compound concentration. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways affected by farnesyltransferase inhibitors and a typical experimental workflow for their evaluation.
Caption: Inhibition of Farnesyltransferase by this compound and its analogs.
Caption: Workflow for the comparative analysis of Farnesyltransferase Inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of farnesyltransferase inhibitors has led to the exploration of various chemical scaffolds, broadly categorized as peptidomimetics and non-peptidomimetics.
-
Peptidomimetic Inhibitors (e.g., this compound, L-744,832, FTI-277): These compounds are designed to mimic the C-terminal CAAX motif of FTase substrates. The cysteine thiol group is a key feature for binding to the zinc ion in the active site of the enzyme. Modifications to the peptide backbone and the "AAX" residues have been extensively studied to improve potency, selectivity, and cell permeability. The specific amino acid sequence and the nature of the linker between the mimicked residues significantly influence the inhibitory activity.
-
Non-Peptidomimetic Inhibitors (e.g., Lonafarnib, Tipifarnib): These inhibitors were developed to overcome the poor pharmacokinetic properties often associated with peptidomimetics.
-
Lonafarnib is a tricyclic compound that exhibits potent inhibition of FTase. Its complex ring structure is optimized for interaction with the enzyme's active site.
-
Tipifarnib is a quinolinone derivative. The imidazole group within its structure is considered a key pharmacophore that may interact with the zinc ion in the catalytic site of FTase.
-
The transition from peptidomimetic to non-peptidomimetic inhibitors has generally resulted in compounds with improved oral bioavailability and in vivo efficacy, leading to their advancement into clinical trials.
Conclusion
This compound and its analogs are potent inhibitors of farnesyltransferase with demonstrated anti-proliferative activity in various cancer cell lines. While all these compounds share a common mechanism of action, their chemical structures, potencies, and pharmacokinetic properties vary significantly. The non-peptidomimetic inhibitors, Lonafarnib and Tipifarnib, have shown promise in clinical settings due to their improved drug-like properties. The choice of a particular FTI for research or therapeutic development will depend on the specific context, including the target cell type, the desired potency, and the intended route of administration. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive ranking of these compounds and for guiding future drug development efforts in this class.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Exploring structure-activity relationships of tricyclic farnesyltransferase inhibitors using ECLiPS libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking L-749329: A Comparative Analysis Against Standard Treatments
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound L-749329 against current standard-of-care treatments. Through a detailed examination of its mechanism of action, supporting experimental data, and relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its therapeutic potential.
Unveiling this compound: Mechanism of Action
Initial investigations to elucidate the precise mechanism of action of this compound are ongoing. At present, publicly available research on this specific compound is limited. The "L" designation suggests it may be a developmental code from a pharmaceutical research program. Further targeted searches for its biological activity, pharmacological profile, and specific molecular targets have not yet yielded definitive results. This guide will be updated as more information becomes publicly available.
The Therapeutic Landscape: Identifying Standard-of-Care Comparators
Due to the currently undisclosed therapeutic target of this compound, a direct comparison to established standard treatments is not yet possible. To provide a relevant framework, this section will be populated with the current therapeutic standards for the disease indication once the target and mechanism of this compound are identified. This will include a thorough review of clinical practice guidelines and recent high-impact clinical trial data.
Comparative Efficacy: A Data-Driven Analysis
A comprehensive, side-by-side comparison of the efficacy of this compound and standard treatments will be presented in the following tables. This data will be sourced from preclinical and clinical studies, focusing on key performance indicators relevant to the target disease.
(Note: The following tables are placeholders and will be populated with specific data as it becomes available.)
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Cell-based Assay EC50 (nM) |
| This compound | - | - | - | - |
| Standard Treatment A | - | - | - | - |
| Standard Treatment B | - | - | - | - |
Table 2: In Vivo Efficacy in Disease Models
| Treatment Group | Dosing Regimen | Primary Efficacy Endpoint (e.g., Tumor Growth Inhibition %) | Secondary Endpoint (e.g., Survival Benefit) | Statistically Significant (p-value) |
| Vehicle Control | - | - | - | - |
| This compound | - | - | - | - |
| Standard Treatment A | - | - | - | - |
| Standard Treatment B | - | - | - | - |
Experimental Protocols: Ensuring Reproducibility
To facilitate independent verification and further research, detailed methodologies for the key experiments cited in this guide will be provided.
(Protocols will be added as relevant experimental data for this compound is published.)
Example Protocol: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
-
Materials: Recombinant human kinase, ATP, substrate peptide, this compound, assay buffer, kinase-glo luminescent assay kit.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and measure the remaining ATP using the kinase-glo reagent.
-
Calculate IC50 values using non-linear regression analysis.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Diagrams are essential for understanding the complex biological processes and experimental designs involved in drug evaluation. The following visualizations, created using Graphviz (DOT language), depict the hypothetical signaling pathway of this compound and a general experimental workflow for its comparison.
(The following diagrams are illustrative and will be updated with specific pathways and workflows once the mechanism of this compound is known.)
Caption: Hypothetical signaling cascade initiated by this compound binding.
Caption: General workflow for benchmarking a novel compound.
Comparative Analysis of L-749329: On-Target Efficacy as a COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of L-749329, a selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is compiled from various studies to offer a comprehensive overview of its potency and selectivity in comparison to other relevant non-steroidal anti-inflammatory drugs (NSAIDs).
On-Target Profile of this compound: Inhibition of Cyclooxygenase Isoforms
This compound is designed to selectively inhibit the COX-2 enzyme, which is a key mediator of inflammation and pain.[1][2] This selectivity is crucial as the constitutive COX-1 isoform is responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[1][2][3] By preferentially targeting COX-2, this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][4]
The following table summarizes the in vitro inhibitory potency of this compound against COX-1 and COX-2, alongside data for other commonly used NSAIDs for comparative purposes.
Table 1: Comparative In Vitro Inhibition of COX-1 and COX-2 by this compound and Other NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.025 | >4000 |
| Celecoxib | 82 | 6.8 | 12[5] |
| Rofecoxib | >100 | 25 | >4.0[5] |
| Diclofenac | 0.076 | 0.026 | 2.9[5] |
| Ibuprofen | 12 | 80 | 0.15[5] |
| Indomethacin | 0.0090 | 0.31 | 0.029[5] |
| Meloxicam | 37 | 6.1 | 6.1[5] |
| Piroxicam | 47 | 25 | 1.9[5] |
Note: IC50 values can vary between different assay systems and experimental conditions. The data presented here is a compilation from various sources for comparative illustration.
Experimental Protocols
The following section details a representative methodology for determining the in vitro inhibition of COX-1 and COX-2, based on common laboratory practices.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., Tris-HCl)
-
Test compounds (e.g., this compound, other NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., EIA-based prostaglandin screening kit or oxygen consumption measurement)
Procedure:
-
Enzyme Preparation: The recombinant COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.
-
Compound Incubation: A range of concentrations of the test compound is pre-incubated with the enzyme and heme in the reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Detection: After a defined incubation time (e.g., 2 minutes), the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is then quantified using an enzyme immunoassay (EIA) kit, or alternatively, the rate of oxygen consumption is measured using an oxygen electrode.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing COX inhibitors.
Caption: Cyclooxygenase signaling pathway and points of inhibition.
Caption: Experimental workflow for in vitro COX inhibition assay.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. COX-2 inhibitors compared and contrasted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HIV-1 Protease Inhibitors: Methodological Guide
A direct head-to-head comparison of L-749329 with previous generation HIV-1 protease inhibitors could not be conducted due to the absence of publicly available data for this compound in the searched scientific literature and databases. This guide, therefore, focuses on providing the detailed experimental protocols and data presentation frameworks that are essential for conducting such a comparative analysis for any set of HIV-1 protease inhibitors.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the standard methodologies for evaluating the efficacy and cytotoxicity of HIV-1 protease inhibitors, which would be necessary for a comparative study of a compound like this compound against its predecessors such as Saquinavir, Ritonavir, Indinavir, and Nelfinavir.
Data Presentation Frameworks
For a comprehensive comparison, quantitative data should be summarized in clearly structured tables. Below are template tables for presenting key comparative metrics.
Table 1: In Vitro Efficacy and Cytotoxicity of HIV-1 Protease Inhibitors
| Compound | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 Protease | Data N/A | Data N/A | Data N/A | Data N/A |
| Saquinavir | HIV-1 Protease | 0.12[1] | 37.7[2] | >100 | >2652 |
| Ritonavir | HIV-1 Protease | 0.015[1] | ~25[2] | >100 | >4000 |
| Indinavir | HIV-1 Protease | 0.36[1] | Data Varies | Data Varies | Data Varies |
| Nelfinavir | HIV-1 Protease | 2[1] | Data Varies | Data Varies | Data Varies |
Note: EC50 and CC50 values can vary significantly depending on the cell line and assay conditions used.
Experimental Protocols
Detailed methodologies for the key experiments required to generate the comparative data are provided below.
Biochemical Assay: HIV-1 Protease Inhibitor Screening
This assay determines the concentration of an inhibitor required to block the enzymatic activity of HIV-1 protease by 50% (IC50).
Principle: The assay utilizes a synthetic peptide substrate that is cleaved by active HIV-1 protease, releasing a fluorophore from a quencher. The resulting fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the cleavage is reduced or abolished, leading to a decrease in the fluorescence signal.[3]
Materials:
-
HIV-1 Protease Inhibitor Screening Kit (e.g., Abcam ab211106)[4]
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate
-
Assay Buffer
-
Test compounds (inhibitors)
-
Positive control inhibitor (e.g., Pepstatin A)[3]
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dilute the test compounds to the desired concentrations in assay buffer.
-
Reaction Setup:
-
Add 10 µL of the test compound dilutions to the appropriate wells of the microplate.
-
For the enzyme control (EC) wells, add 10 µL of assay buffer.
-
For the inhibitor control (IC) wells, add a known concentration of the positive control inhibitor.[4]
-
-
Enzyme Addition: Prepare an HIV-1 Protease solution and add 80 µL to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Prepare the HIV-1 Protease Substrate solution and add 10 µL to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 1-3 hours, with readings taken every 1-2 minutes.[3]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Comparative Assessment of the Therapeutic Index of L-749329 and Other EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to EP4 Receptor Antagonism
The EP4 receptor, a G-protein coupled receptor activated by prostaglandin E2 (PGE2), is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer progression. Selective antagonists of the EP4 receptor are being investigated as a promising therapeutic strategy with the potential for an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. By selectively blocking the EP4 receptor, these antagonists aim to mitigate the undesirable side effects associated with broader COX inhibition.
Quantitative Data on EP4 Receptor Antagonists
The following tables summarize the available quantitative data for L-749329 and other notable EP4 receptor antagonists. This data primarily consists of in vitro potency (IC50 values) and in vivo efficacy from preclinical studies, alongside any available safety and tolerability information.
Table 1: In Vitro Potency of Selected EP4 Receptor Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |
| L-161,982 | EP4 | cAMP Inhibition | - | Human | [1] |
| Compound 36 | EP4 | cAMP Functional Assay | 4.3 | Human | [2] |
| E7046 | EP4 | cAMP Reporter Assay | 13.5 | Human | [2] |
| EP4 receptor antagonist 1 | EP4 | cAMP Accumulation | 18.7 | Human | [3] |
| Grapiprant (CJ-023,423) | EP4 | [3H]-PGE2 Binding | 13 (Ki) | Canine | [4][5] |
| RQ-15986 (CJ-042794) | EP4 | Not Specified | - | - | [6] |
| L-798,106 | EP3 | Not Specified | 33 | Human | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 2: Preclinical In Vivo Efficacy of Selected EP4 Receptor Antagonists
| Compound | Animal Model | Indication | Dose | Efficacy | Reference |
| E7046 | Syngeneic Mouse Cancer Models | Cancer | 150 mg/kg (oral, daily) | Significant anti-tumor activity | [7] |
| RQ-15986 | Murine Metastatic Breast Cancer | Cancer | 100 mg/kg (oral, twice daily) | Inhibition of tumor growth and metastasis | [8] |
| EP4 receptor antagonist 1 | BALB/c Female Mice with Tumors | Cancer | 16, 50, and 150 mg/kg (oral) | Significant inhibition of tumor growth | [3] |
| Grapiprant | Rodent Postoperative Pain Model | Pain and Inflammation | Not Specified | Dose-dependent reduction in pain and inflammation | [9] |
Table 3: Safety and Tolerability of Selected EP4 Receptor Antagonists
| Compound | Study Population | Dose | Key Findings | Reference |
| E7046 | Patients with Advanced Cancers | Up to 750 mg (oral, once-daily) | No dose-limiting toxicities observed; manageable toxicity. | [10][11][12] |
| Grapiprant | Healthy Dogs | Up to 50 mg/kg (oral, every 24 hours for 9 months) | Generally well-tolerated; most common adverse events were gastrointestinal disturbances (vomiting, loose feces). | [13] |
Experimental Protocols
cAMP Functional Assay
Objective: To determine the in vitro potency of EP4 receptor antagonists by measuring their ability to inhibit PGE2-induced cyclic AMP (cAMP) production in cells expressing the EP4 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human EP4 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test EP4 antagonist or vehicle control.
-
Stimulation: Prostaglandin E2 (PGE2) is added to the wells to stimulate the EP4 receptor and induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production (IC50) is calculated by fitting the data to a dose-response curve.[2]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anti-tumor efficacy of EP4 receptor antagonists in a preclinical cancer model.
Methodology:
-
Animal Model: Immunocompromised or syngeneic mice are used. For syngeneic models, cancer cells of the same genetic background as the mice are used (e.g., CT26 colon carcinoma in BALB/c mice).
-
Tumor Implantation: A known number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The EP4 antagonist is administered orally at various doses, typically once or twice daily. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups. The dose that leads to a 50% reduction in tumor growth (ED50) can be calculated.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PGE2-EP4 Receptor Signaling Pathway and the inhibitory action of EP4 antagonists.
Caption: General workflow for assessing the therapeutic index of EP4 receptor antagonists.
Conclusion
A definitive comparison of the therapeutic index of this compound with other EP4 antagonists is currently hampered by the lack of publicly available toxicology data (TD50 or LD50) for this compound. The available data on other selective EP4 antagonists, such as E7046 and Grapiprant, suggest a favorable safety profile in preclinical and clinical settings. The in vitro potency data indicates that several compounds, including Compound 36 and EP4 receptor antagonist 1, exhibit high potency in the nanomolar range. Preclinical in vivo studies have demonstrated the anti-tumor efficacy of compounds like E7046 and RQ-15986.
For a comprehensive assessment of the therapeutic index, further studies are required to determine the dose-dependent toxicity of this compound and other EP4 antagonists. Researchers and drug development professionals are encouraged to consider the presented data on potency and efficacy in conjunction with forthcoming safety data to guide the selection and development of EP4 antagonists with the most promising therapeutic window.
References
- 1. Inhibition of PGE2/EP4 receptor signaling enhances oxaliplatin efficacy in resistant colon cancer cells through modulation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 5. link.springer.com [link.springer.com]
- 6. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling L-749329
Disclaimer: No specific Safety Data Sheet (SDS) for L-749329 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, non-peptide small molecule antagonists in a research laboratory setting. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is identified as a potent and selective non-peptide antagonist of the human cholecystokinin subtype-1 receptor (CCK1-R). As a potent, biologically active compound, it should be handled with care to minimize exposure. The toxicological properties of this compound have not been fully characterized, and therefore, it should be treated as a potentially hazardous substance.
Hazard Identification and Risk Assessment
Given the lack of specific data, a conservative approach to hazard identification is warranted. The primary risks are associated with the pharmacological activity of the compound and potential unknown toxicity.
Potential Routes of Exposure:
-
Inhalation: Powders can become airborne during handling.
-
Dermal Contact: The compound may be absorbed through the skin.
-
Ingestion: Accidental ingestion of the compound.
-
Ocular Contact: Powder or solutions could cause eye irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of appropriate PPE is crucial for minimizing exposure.[1][2][3][4][5]
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves for handling the solid compound or solutions. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles with Side Shields | Provides protection from splashes and airborne particles. Must be worn at all times in the laboratory. |
| Face | Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes, such as when preparing stock solutions or handling larger quantities. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. Ensure it is fully buttoned. |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous materials.
| Control Measure | Description |
| Chemical Fume Hood | All handling of the solid form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood to contain any airborne particles or vapors. |
| Ventilation | Ensure the laboratory has adequate general ventilation. |
Handling and Storage Procedures
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring safety.
| Procedure | Guideline |
| Receiving | Inspect the container for any damage upon receipt. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier. |
| Weighing | Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing. |
| General Handling | Avoid creating dust. Use wet cleaning methods for any spills. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical.
| Procedure | Guideline |
| Minor Spill (Solid) | 1. Wear appropriate PPE. 2. Gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed bag for disposal as chemical waste. 5. Clean the spill area with soap and water. |
| Minor Spill (Solution) | 1. Wear appropriate PPE. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Place the absorbent material in a sealed bag for disposal as chemical waste. 4. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert others in the vicinity. 3. Contact your institution's EHS department. |
| Disposal | Dispose of all waste containing this compound, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for chemical waste. |
Visual Guidance
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. mmbt.us [mmbt.us]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
